molecular formula C20H37N3O2 B15544113 PIP-C-3-Azaspiro[5.5]undecane-boc

PIP-C-3-Azaspiro[5.5]undecane-boc

货号: B15544113
分子量: 351.5 g/mol
InChI 键: SLDOPQHJBKHDCO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PIP-C-3-Azaspiro[5.5]undecane-boc is a useful research compound. Its molecular formula is C20H37N3O2 and its molecular weight is 351.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H37N3O2

分子量

351.5 g/mol

IUPAC 名称

tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C20H37N3O2/c1-19(2,3)25-18(24)23-12-8-20(9-13-23)6-4-17(5-7-20)16-22-14-10-21-11-15-22/h17,21H,4-16H2,1-3H3

InChI 键

SLDOPQHJBKHDCO-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to PIP-C-3-Azaspiro[5.5]undecane-boc: A Key PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIP-C-3-Azaspiro[5.5]undecane-boc, systematically named tert-butyl 4-((3-azaspiro[5.5]undecan-3-yl)carbonyl)piperidine-1-carboxylate, is a specialized chemical entity that has gained prominence as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule. This technical guide provides a comprehensive overview of the structure, stereochemistry, and available data for this compound.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central 3-azaspiro[5.5]undecane scaffold, where the nitrogen atom is acylated with a Boc-protected piperidine-4-carbonyl moiety. The spirocyclic nature of the undecane (B72203) core imparts a rigid, three-dimensional conformation, which can be advantageous in pre-organizing the PROTAC molecule for optimal binding to its target protein and E3 ligase.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3027978-51-1Commercial Supplier Data
Molecular Formula C₂₀H₃₄N₂O₃Calculated
Molecular Weight 351.53 g/mol Commercial Supplier Data

Stereochemistry

The 3-azaspiro[5.5]undecane core contains a spirocyclic carbon atom (C5), which is a stereocenter. Therefore, this compound can exist as a racemate or as individual enantiomers. The specific stereochemistry of the commercially available material is often not specified and would need to be determined by chiral analysis or through stereospecific synthesis. The piperidine (B6355638) ring is substituted at the 4-position, and while this position is not chiral, the overall conformation of the piperidine ring (chair, boat, or twist-boat) will be influenced by the bulky Boc group and the attachment to the spirocyclic core. The relative orientation of the substituents on the two rings will define diastereomeric forms if the spirocycle is chiral.

Synthesis and Experimental Protocols

A detailed, experimentally verified synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on standard organic chemistry principles, involving the coupling of two key building blocks: 3-azaspiro[5.5]undecane and N-Boc-piperidine-4-carboxylic acid.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of this compound start Starting Materials: - 3-Azaspiro[5.5]undecane - N-Boc-piperidine-4-carboxylic acid coupling Amide Coupling (e.g., HATU, HOBt, EDC, DCC) start->coupling workup Aqueous Work-up and Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

A proposed workflow for the synthesis of this compound.

Experimental Protocol: General Amide Coupling Procedure

  • Reagent Preparation: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Activation: Add a peptide coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the activated ester.

  • Coupling Reaction: Add a solution of 3-azaspiro[5.5]undecane (1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

Application in PROTACs and Signaling Pathways

This compound serves as a rigid linker in the construction of PROTACs. The Boc-protected piperidine provides a handle for further functionalization, typically by deprotection of the Boc group to reveal a secondary amine, which can then be coupled to a warhead that binds the target protein. The 3-azaspiro[5.5]undecane nitrogen is typically attached to the E3 ligase-recruiting ligand.

The signaling pathways impacted by PROTACs incorporating this linker are determined by the target protein being degraded. For instance, if the PROTAC targets a kinase involved in a cancer signaling pathway, the degradation of that kinase will lead to the downregulation of that pathway.

Logical Relationship in PROTAC Assembly:

G cluster_1 PROTAC Assembly using this compound linker This compound deprotection Boc Deprotection (e.g., TFA) linker->deprotection activated_linker Deprotected Linker (Free Piperidine NH) deprotection->activated_linker protac Final PROTAC Molecule activated_linker->protac Coupling warhead Target Protein Ligand (Warhead) warhead->protac Coupling e3_ligand E3 Ligase Ligand e3_ligand->linker Initial Synthesis Step

Assembly of a PROTAC molecule using the linker.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, offering a rigid scaffold that can favorably influence the properties of these emerging therapeutics. While detailed experimental data for this specific molecule is limited in the public domain, its structural features and plausible synthetic route provide a strong foundation for its application in drug discovery and development. Further research into its stereospecific synthesis and the biological activities of PROTACs incorporating this linker will undoubtedly continue to expand its utility in the field of targeted protein degradation.

The Azaspiro[5.5]undecane Scaffold: A Privileged Motif in Neuropsychiatric Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

The azaspiro[5.5]undecane scaffold is a key structural motif in a range of clinically significant central nervous system (CNS) agents. Its rigid, three-dimensional architecture provides a unique framework for the design of potent and selective ligands for various G-protein coupled receptors (GPCRs), most notably serotonin (B10506) and dopamine (B1211576) receptors. This technical guide delves into the core mechanisms of action of drugs based on this scaffold, providing a comprehensive overview of their receptor interactions, signaling pathways, and the experimental methodologies used to elucidate their pharmacological profiles.

Primary Pharmacological Targets and Mechanism of Action

Derivatives of the azaspiro[5.5]undecane scaffold primarily exert their therapeutic effects through modulation of serotonergic and dopaminergic systems. The most well-characterized members of this class, including buspirone (B1668070), gepirone, and tandospirone, are recognized for their activity as partial agonists at the serotonin 5-HT1A receptor and as antagonists at the dopamine D2 receptor.[1][2] This dual activity is central to their anxiolytic and antidepressant properties, distinguishing them from other classes of psychotropic medications.[1][3]

Serotonin 5-HT1A Receptor Partial Agonism

The 5-HT1A receptor, a member of the GPCR superfamily, is coupled to inhibitory G-proteins (Gαi/o).[4][5] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4][6] This signaling cascade ultimately leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, causing hyperpolarization of the neuronal membrane and a reduction in neuronal firing.[4]

Azaspiro[5.5]undecane derivatives act as partial agonists at 5-HT1A receptors.[7] This means they have a lower intrinsic efficacy compared to the endogenous full agonist, serotonin. At presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, their agonist activity leads to a decrease in serotonin synthesis and release.[6] However, with chronic administration, these autoreceptors desensitize, resulting in a restoration and enhancement of serotonergic neurotransmission.[6] Postsynaptically, their partial agonism modulates serotonergic signaling in brain regions implicated in mood and anxiety, such as the hippocampus and prefrontal cortex.[5][8]

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor, also a GPCR, is coupled to Gαi/o proteins and its activation similarly inhibits adenylyl cyclase, reducing cAMP production.[2][9][10] Azaspiro[5.5]undecane-based drugs typically exhibit antagonistic activity at D2 receptors, blocking the effects of dopamine. This action is thought to contribute to their therapeutic profile, particularly in the context of antipsychotic effects, although the affinity for D2 receptors is generally lower than for 5-HT1A receptors.

Modulation of Other Receptors

While the primary mechanism of action revolves around 5-HT1A and D2 receptors, some azaspiro[5.5]undecane derivatives and their metabolites also interact with other receptors, which may contribute to their overall pharmacological effects. For instance, the active metabolite of buspirone and gepirone, 1-(2-pyrimidinyl)piperazine (1-PP), is a potent antagonist of α2-adrenergic receptors. Furthermore, research has explored the potential of related spirocyclic scaffolds as dual modulators of opioid and sigma receptors, highlighting the versatility of this structural class.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50, EC50) of representative azaspiro[5.5]undecane derivatives and related compounds at their primary targets. This data provides a comparative overview of their potency and selectivity.

Table 1: Binding Affinities (Ki, nM) of Azaspiro[5.5]undecane Derivatives at Serotonin and Dopamine Receptors

Compound5-HT1A Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)Reference(s)
Buspirone10.1424
Gepirone38>1000[4]
Tandospirone271700[7]
BMY 73782.21600[11]
Flesinoxan0.5>10000[11]

Table 2: Functional Activity (IC50/EC50, nM) of Azaspiro[5.5]undecane Derivatives

CompoundAssayTargetValue (nM)Reference(s)
Buspirone[³⁵S]GTPγS Binding5-HT1A ReceptorEC₅₀ = 23[3]
GepironecAMP Inhibition5-HT1A ReceptorEC₅₀ = 15[4]
TandospironeForskolin-stimulated cAMP accumulation5-HT1A ReceptorIC₅₀ = 25[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by azaspiro[5.5]undecane derivatives and a typical experimental workflow for their characterization.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Azaspiro Azaspiro[5.5]undecane Derivative HT1A_auto 5-HT1A Autoreceptor (Gαi/o-coupled) Azaspiro->HT1A_auto Partial Agonist HT1A_post Postsynaptic 5-HT1A Receptor (Gαi/o-coupled) Azaspiro->HT1A_post Partial Agonist AC_pre Adenylyl Cyclase HT1A_auto->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre Firing_pre ↓ Neuronal Firing ↓ 5-HT Release cAMP_pre->Firing_pre AC_post Adenylyl Cyclase HT1A_post->AC_post Inhibits GIRK ↑ K+ Efflux (Hyperpolarization) HT1A_post->GIRK Ca_channel ↓ Ca2+ Influx HT1A_post->Ca_channel cAMP_post ↓ cAMP AC_post->cAMP_post Response Anxiolytic/ Antidepressant Effect GIRK->Response Ca_channel->Response

Caption: 5-HT1A Receptor Signaling Modulated by Azaspiro[5.5]undecanes.

G Dopamine Dopamine D2R Dopamine D2 Receptor (Gαi/o-coupled) Dopamine->D2R Agonist Azaspiro Azaspiro[5.5]undecane Derivative Azaspiro->D2R Antagonist AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Dopamine D2 Receptor Signaling and its Antagonism.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis (Azaspiro[5.5]undecane Core) Binding Radioligand Binding Assays (5-HT1A, D2, etc.) Synthesis->Binding Functional Functional Assays (cAMP, [35S]GTPγS) Binding->Functional Selectivity Selectivity Profiling (Receptor Panel) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Behavioral Behavioral Models (e.g., Elevated Plus Maze) PK->Behavioral PD Pharmacodynamics (e.g., Microdialysis) Behavioral->PD Lead_Opt Lead Optimization PD->Lead_Opt Lead_Opt->Synthesis

References

The Diazaspiro[5.5]undecane Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecane framework represents a significant class of heterocyclic compounds that has captured the attention of the medicinal chemistry community.[1] Characterized by a rigid, three-dimensional spirocyclic system where two nitrogen-containing rings are joined by a single common carbon atom, this scaffold offers a unique topographical arrangement for substituents.[1][2] This structural rigidity allows for the precise orientation of functional groups, facilitating high-affinity and selective interactions with a wide array of biological targets.[1] Consequently, derivatives of diazaspiro[5.5]undecane have been investigated for a multitude of therapeutic applications, including the treatment of metabolic disorders, pain, cancer, and inflammatory diseases.[3][4]

This guide provides a comprehensive overview of the biological activities of various diazaspiro[5.5]undecane derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various diazaspiro[5.5]undecane derivatives, showcasing their potency against several key biological targets.

Table 1: Acetyl-CoA Carboxylase (ACC) Inhibitors ACC enzymes are crucial for fatty acid metabolism, making them a target for obesity and related metabolic diseases.[1]

Compound IDTargetIC₅₀ (nM)Notes
1k hACC-111Radiometric assay. A 4-azaspiro[5.5]-undecane core.[3]
hACC-24Demonstrates potent dual inhibition.[3]
1c, 1d, 1e ACC-Showed significant ACC inhibition in structure-activity relationship (SAR) studies.[3]

Table 2: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists MCH-R1 is a G protein-coupled receptor involved in regulating energy homeostasis, presenting a target for anti-obesity therapeutics.[1][4]

Compound IDTargetBinding Affinity (Kᵢ, nM)Notes
5a MCH-R113A 4,5-Benzene-fused 1,9-diazaspiro[5.5]undecane derivative.[3]
5b MCH-R116[3]
5c MCH-R111Demonstrates the highest potency in this series.[3]

Table 3: Neurokinin (NK) Receptor Antagonists Dual antagonists of NK1 and NK2 receptors have been explored for treating inflammatory diseases.[3]

Compound IDTargetActivityNotes
10a, 10b NK1/NK2Strong dual antagonismContains a 4,5-benzene-fused 1,9-diazaspiro[5.5]undecan-2-one moiety.[3]
10c, 10d NK1/NK2Strong dual antagonismContains a 1-acetylated 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane moiety.[3]

Table 4: Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors PARP-1 is a key enzyme in DNA damage repair, and its inhibitors are utilized in cancer therapy.[1]

Compound IDTargetIC₅₀ (nM)Notes
23 PARP-16.2A 1,9-diazaspiro[5.5]undecane-containing derivative.[1][3]

Table 5: Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists This dual mechanism is being explored for the development of potent and safer analgesics for pain treatment.[5][6][7]

Compound IDMOR Affinity (Kᵢ, nM)MOR Function (EC₅₀, nM)σ1R Affinity (Kᵢ, nM)Notes
15au ---Showed a balanced dual profile and potent analgesic activity, comparable to oxycodone.[6]

Table 6: Cyclin-Dependent Kinase 7 (CDK7) Inhibitors Inhibition of CDK7, a key regulator of the cell cycle and transcription, is a strategy for cancer treatment.[3]

Compound IDTargetIC₅₀ (nM)Notes
25 CDK7≤5A pyrazolo[1,5-a][2][3][5]triazine derivative with a 1,9-diazaspiro[5.5]undecane substituent.[3]

Table 7: Anticancer Activity of Diazaspiro[5.5]undecane-1,5,9-trione Derivatives Novel diazaspiro derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines.[8]

Compound IDCell LineActivityNotes
3a-j Liver AdenocarcinomaShowed anti-cancer effects at different levels.Synthesized via a microwave-assisted method.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key bioassays used to evaluate diazaspiro[5.5]undecane derivatives.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay
  • Principle: This assay measures the enzymatic activity of ACC by quantifying the amount of ADP produced, which is directly proportional to enzyme activity. The inhibitory effect of test compounds is determined by the reduction in ADP production.[1]

  • Protocol (ADP-Glo™ Kinase Assay Format):

    • Reaction Setup: Prepare a reaction mixture in an appropriate assay buffer containing the ACC enzyme, acetyl-CoA, ATP, and sodium bicarbonate.[1]

    • Compound Addition: Add the diazaspiro[5.5]undecane test compounds at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

    • Reaction Initiation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific duration.

    • ADP Detection: Stop the reaction and add ADP-Glo™ Reagent to convert the remaining ATP to light. The amount of light generated is measured using a luminometer and is inversely proportional to the ACC activity.

    • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

PARP-1 Inhibition Assay
  • Principle: The inhibitory effect of compounds on PARP-1 activity is determined by measuring the reduction in the synthesis of poly(ADP-ribose) (PAR).[1]

  • Protocol (Chemiluminescent Assay):

    • Reaction Setup: Use a 96-well plate coated with histones and containing activated DNA. Add the PARP-1 enzyme to each well.[1]

    • Compound Addition: Add the test derivatives at various concentrations.[1]

    • Reaction Initiation: Start the reaction by adding biotinylated NAD+. During incubation, active PARP-1 synthesizes PAR chains, incorporating the biotinylated NAD+.[1]

    • Detection: After washing, add Streptavidin-HRP (horseradish peroxidase) conjugate, which binds to the biotinylated PAR chains.

    • Signal Generation: Add a chemiluminescent HRP substrate. The light signal, proportional to the amount of PAR synthesized, is measured with a luminometer.

    • Data Analysis: Determine IC₅₀ values from the dose-response curves.

Opioid and Sigma Receptor Binding Assays
  • Principle: These are competitive binding assays that measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.

  • Protocol (Radioligand Binding):

    • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., CHO-K1 for MOR, HEK-293 for σ1R).[5]

    • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-DAMGO for MOR, --INVALID-LINK---pentazocine for σ1R), and various concentrations of the test compound.[5]

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the Kᵢ values, which represent the binding affinity of the test compound, using the Cheng-Prusoff equation.[5]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay assesses cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[9]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[9]

    • Compound Treatment: Treat the cells with various concentrations of the diazaspiro derivatives for a specified period (e.g., 48 or 72 hours).[9]

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[9]

    • Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.[9]

    • Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations: Pathways and Workflows

To further elucidate the experimental and biological contexts, the following diagrams are provided.

G General Workflow for In Vitro Bioactivity Screening cluster_0 Compound Preparation cluster_1 Biological Assay cluster_2 Data Analysis Compound Diazaspiro[5.5]undecane Derivative Library Dilution Serial Dilutions Compound->Dilution Prepare concentrations Assay Target-Based Assay (e.g., Enzyme Inhibition) Dilution->Assay Measurement Signal Measurement (e.g., Absorbance, Fluorescence) Assay->Measurement CellAssay Cell-Based Assay (e.g., Cytotoxicity) CellAssay->Measurement Analysis Dose-Response Curve IC50 / EC50 Calculation Measurement->Analysis SAR Structure-Activity Relationship (SAR) Studies Analysis->SAR Identify Hits

Caption: General workflow for in vitro screening of anticancer compounds.[2]

G Simplified ACC-Mediated Fatty Acid Synthesis Pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ACC->MalonylCoA Product Inhibitor Diazaspiro[5.5]undecane Derivative (ACC Inhibitor) Inhibitor->ACC Inhibition

Caption: Role of ACC in metabolism and its inhibition by test compounds.

G Workflow for a Competitive Radioligand Binding Assay cluster_0 Assay Incubation cluster_1 Separation & Measurement cluster_2 Data Analysis Receptor Receptor Source (Cell Membranes) Incubate Incubate Receptor, Radioligand & Test Compound Receptor->Incubate Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubate Compound Test Compound (Diazaspiro Derivative) Compound->Incubate Filter Separate Bound from Free (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analysis Calculate Affinity (Ki value) Count->Analysis

References

The Ascendancy of Spirocyclic Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic systems. This guide delves into the core of a transformative approach in drug discovery: the strategic incorporation of spirocyclic scaffolds. These unique three-dimensional structures are not merely a synthetic novelty but represent a powerful tool to overcome long-standing challenges in drug design, offering a pathway to compounds with superior performance and patentability.

The Core Advantages of Spirocyclic Scaffolds: Escaping "Flatland"

Spirocycles are bicyclic systems where two rings are connected by a single common atom, the spiro-carbon. This structural feature imparts a rigid, three-dimensional geometry, a stark contrast to the planar nature of many conventional drug scaffolds.[1][2] This inherent three-dimensionality is the cornerstone of the "escape from flatland" concept in medicinal chemistry, which posits that molecules with greater sp³ character and complex spatial arrangements are more likely to exhibit favorable drug-like properties and succeed in clinical development.[2][3]

The integration of spirocyclic motifs into drug candidates can profoundly influence their pharmacological profile in several key ways:

  • Enhanced Target Binding and Selectivity: The rigid conformation of spirocycles pre-organizes appended functional groups in a defined spatial orientation.[4] This conformational restriction can lead to a more precise fit within the binding pocket of a biological target, enhancing potency and minimizing off-target interactions, thereby improving selectivity.[2][4]

  • Improved Physicochemical and Pharmacokinetic Properties: Spirocyclic scaffolds can significantly modulate a molecule's properties, often leading to:

    • Increased Solubility: The higher sp³ character of spirocycles generally correlates with improved aqueous solubility compared to their flat aromatic counterparts.[1][4]

    • Modulated Lipophilicity (logP/logD): Strategic incorporation of spirocycles can fine-tune a compound's lipophilicity, a critical parameter for balancing permeability and solubility.[3][4]

    • Enhanced Metabolic Stability: The quaternary spiro-carbon and adjacent atoms can be less susceptible to metabolic enzymes, such as cytochrome P450s, leading to increased metabolic stability and a more favorable pharmacokinetic profile.[4]

  • Novelty and Intellectual Property: The unique and often complex nature of spirocyclic scaffolds provides access to novel chemical space, offering significant opportunities for generating new intellectual property.[5]

The tangible benefits of these advantages are increasingly evident in the growing number of spirocycle-containing drugs and clinical candidates.

Spirocyclic Scaffolds in Action: Case Studies and Quantitative Data

The true measure of a scaffold's utility lies in its successful application. The following tables summarize quantitative data for several spirocyclic compounds, highlighting their impact on potency, selectivity, and physicochemical properties, often in comparison to non-spirocyclic analogs.

Drug/CompoundTargetSpirocyclic ScaffoldKey Quantitative DataTherapeutic Area
Tofogliflozin SGLT2O-spiroketalIC50 (hSGLT2) = 2.9 nMType 2 Diabetes
PF-04862853 FAAH7-azaspiro[3.5]nonanehFAAH IC50 = 7.4 nM[6]Pain
AZD1979 MCHr12-oxa-6-azaspiro[3.3]heptaneKi (hMCH1) = 1.3 nMObesity
SAR405838 (MI-77301) MDM2-p53Spiro-oxindoleKi (MDM2) = 0.88 nM[7]Oncology

Table 1: Approved and Clinical Stage Spirocyclic Drugs with Key Potency Data.

Case Study: Enhancing Selectivity of PARP Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key target in oncology. Olaparib, a successful PARP inhibitor, contains a piperazine (B1678402) ring. Replacing this with a 2,6-diazaspiro[3.3]heptane scaffold led to a remarkable increase in selectivity for PARP-1 over PARP-2 and a reduction in cytotoxicity.[4][8]

CompoundScaffoldPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)
Olaparib Piperazine~1-5[9]~1-5[9]~1
Diazaspiro[3.3]heptane Analog (10e) 2,6-diazaspiro[3.3]heptane12.6[10]>5000[10]>396

Table 2: Comparison of Olaparib and its Spirocyclic Analog. [9][10]

Case Study: Spiro-oxindoles as Potent MDM2-p53 Inhibitors

The interaction between p53 and its negative regulator MDM2 is a critical target in cancer therapy. Spiro-oxindoles have emerged as a privileged scaffold for disrupting this protein-protein interaction. The clinical candidate SAR405838 (MI-77301) showcases the high potency achievable with this spirocyclic core.

CompoundScaffoldMDM2 Binding Affinity (Ki, nM)Cell Growth Inhibition (SJSA-1, GI50, nM)
SAR405838 (MI-77301) Spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one0.88[7]9.1[7]
BI-0282 Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-onePotent (not specified)Potent (not specified)

Table 3: Potency of Spiro-oxindole MDM2 Inhibitors. [7]

Key Signaling Pathways and Experimental Workflows

Visualizing the biological context and the process of discovery is crucial for understanding the impact of spirocyclic scaffolds.

The p53-MDM2 Signaling Pathway

Spiro-oxindole inhibitors act by preventing MDM2 from binding to and promoting the degradation of the tumor suppressor protein p53. This restores p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_pathway p53-MDM2 Signaling Pathway and Inhibition cluster_stress Cellular Stress (e.g., DNA Damage) cluster_regulation p53 Regulation cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilizes & Activates MDM2 MDM2 p53->MDM2 Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ubiquitination & Degradation Spiro_oxindole Spiro-oxindole Inhibitor Spiro_oxindole->MDM2 Inhibits Binding to p53

Figure 1: Simplified p53-MDM2 signaling pathway and the mechanism of action for spiro-oxindole inhibitors.

Generalized Experimental Workflow in Drug Discovery

The journey from a chemical concept to a viable drug candidate follows a rigorous, multi-step process. The inclusion of spirocyclic scaffolds often occurs during the lead optimization phase to enhance the properties of a promising hit compound.

drug_discovery_workflow Generalized Drug Discovery Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (e.g., HTS) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Incorporate Spirocycles) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2: A linear representation of the major stages in the drug discovery and development process.

Detailed Experimental Protocols

A critical component of a technical guide is the provision of detailed methodologies. Below are representative protocols for the synthesis of a key spirocyclic scaffold and for common in vitro assays used to characterize these compounds.

Synthesis of a Spiro-oxindole MDM2 Inhibitor (Analog of SAR405838/MI-77301)

The synthesis of spiro-oxindoles often relies on a 1,3-dipolar cycloaddition reaction. The following is a generalized procedure based on published syntheses.[6][11]

Reaction: Three-component 1,3-dipolar cycloaddition.

Materials:

  • Isatin (B1672199) (or a substituted derivative)

  • A secondary amino acid (e.g., L-proline or a derivative)

  • A dipolarophile (e.g., a substituted maleimide (B117702) or other electron-deficient alkene)

  • Solvent (e.g., methanol, ethanol, or toluene)

Procedure:

  • To a solution of the isatin (1.0 eq) and the dipolarophile (1.0 eq) in the chosen solvent, add the secondary amino acid (1.1 eq).

  • The isatin and amino acid react in situ to form an azomethine ylide.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The spiro-oxindole product often precipitates from the solution and can be collected by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Characterize the purified spiro-oxindole by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[12][13]

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (B52724) with an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound and positive controls in the phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.

MTS Cell Viability Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation and cytotoxicity.[1][2][3]

Materials:

  • Cancer cell line of interest (e.g., SJSA-1 for MDM2 inhibitors)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (containing PES as an electron coupling reagent)

  • Microplate spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Outlook

Spirocyclic scaffolds have firmly established their place as a valuable asset in the medicinal chemist's toolkit.[2] Their inherent three-dimensionality provides a compelling solution to many of the limitations associated with flat, aromatic compounds, enabling the development of drugs with improved potency, selectivity, and pharmacokinetic properties.[4][12] While synthetic challenges can sometimes be a hurdle, the continuous development of novel synthetic methodologies is making this diverse chemical space increasingly accessible.[14][15] As our understanding of complex biological targets and the principles of molecular recognition deepens, the rational design and application of spirocyclic scaffolds will undoubtedly continue to drive the discovery of the next generation of innovative therapeutics.

References

The Crucial Conductor: An In-depth Technical Guide to PROTAC Linkers and Their Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is elegantly composed of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two crucial elements.[1][2] While the choice of ligands dictates the specificity of the PROTAC, the linker, far from being a passive spacer, is a critical determinant of the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[1][3] This guide provides a comprehensive technical overview of PROTAC linkers, their functions, and the experimental methodologies used in their evaluation.

The Central Role of the Linker in PROTAC Function

The primary function of the PROTAC linker is to bridge the POI-binding and E3 ligase-binding ligands, thereby facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][4] The stability and conformation of this ternary complex are paramount for the subsequent ubiquitination of the POI and its degradation by the proteasome. The linker's characteristics—its length, composition, rigidity, and attachment points—profoundly influence the geometry and thermodynamics of this complex formation.[1][3]

An optimally designed linker will orient the POI and E3 ligase in a manner that promotes favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[1] Conversely, a suboptimal linker can lead to steric hindrance or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency.[1] The linker also plays a pivotal role in defining the physicochemical properties of the PROTAC, impacting its solubility, cell permeability, and metabolic stability.[3][4]

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their structural characteristics, primarily their flexibility. The choice of linker type has significant implications for the PROTAC's behavior and performance.

Flexible Linkers

Flexible linkers are the most commonly employed type in early-stage PROTAC development due to their synthetic accessibility and the conformational freedom they afford.[1] This flexibility allows the PROTAC to adopt various conformations, increasing the likelihood of forming a stable and productive ternary complex.[1]

  • Alkyl Chains: Simple hydrocarbon chains are a frequent starting point for linker design. They offer a high degree of rotational freedom.[1]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and reduce the lipophilicity of PROTAC molecules.[1][5] The ether oxygens can also participate in hydrogen bonding, potentially influencing ternary complex stability.

Rigid Linkers

Rigid linkers introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation.[1] This can reduce the entropic penalty associated with binding and lead to improved potency and selectivity.[1]

  • Aromatic Systems: Phenyl rings and other aromatic structures introduce planarity and rigidity.[1]

  • Cycloalkanes: Saturated cyclic systems like piperazine (B1678402) and piperidine (B6355638) can be incorporated to add rigidity and improve physicochemical properties.[]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide significant conformational restriction.[1][]

"Smart" or Functional Linkers

More recently, "smart" linkers have been developed that incorporate functionalities beyond simple connection. These can include:

  • Photoswitchable Linkers: These linkers, often containing motifs like azobenzenes, allow for the light-induced control of PROTAC activity.[]

  • Cleavable Linkers: Linkers that can be cleaved by specific intracellular stimuli can provide another layer of control over PROTAC function.

The PROTAC Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC involves a series of well-defined steps, from cellular entry to target degradation. The evaluation of PROTAC efficacy and the role of the linker requires specific experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Cell_Culture Cell Culture with Target Protein Expression PROTAC_Treatment Treat Cells with Varying PROTAC Concentrations Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Densitometry and Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Linker_Design_Principles cluster_properties Linker Properties cluster_outcomes PROTAC Characteristics Optimal_PROTAC Optimal PROTAC Efficacy Length Linker Length Ternary_Complex_Stability Ternary Complex Stability Length->Ternary_Complex_Stability Composition Chemical Composition Physicochemical_Properties Solubility & Permeability Composition->Physicochemical_Properties Pharmacokinetics Metabolic Stability & Bioavailability Composition->Pharmacokinetics Rigidity Flexibility/Rigidity Rigidity->Ternary_Complex_Stability Selectivity On-target vs. Off-target Degradation Rigidity->Selectivity Attachment_Points Attachment Points Attachment_Points->Ternary_Complex_Stability Ternary_Complex_Stability->Optimal_PROTAC Physicochemical_Properties->Optimal_PROTAC Pharmacokinetics->Optimal_PROTAC Selectivity->Optimal_PROTAC

References

In-depth Technical Guide on 3-Boc-3-azaspiro[5.5]undecane Derivatives: Spectroscopic Data and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental methodologies, and biological context of 3-Boc-3-azaspiro[5.5]undecane derivatives. The focus is on presenting quantitative data in a clear, structured format, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Spectroscopic Data

While comprehensive, publicly available spectroscopic data for a wide range of 3-Boc-3-azaspiro[5.5]undecane derivatives is limited, this guide compiles available data for the key intermediate, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4) . This compound serves as a foundational structure for the synthesis of various derivatives.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₁₅H₂₅NO₃
Molecular Weight267.36 g/mol
Melting Point70-73 °C[1][2]
Boiling Point120 °C @ 0.02 Torr[1][2]
AppearanceSolid
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

Detailed experimental spectra for tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate are available from various chemical suppliers, though typically not publicly detailed.[3][4] The expected characteristic peaks are summarized below based on the chemical structure.

Table 1: Predicted ¹H NMR Spectral Data for tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 3.4 - 3.6m4H-N-CH₂- (piperidine ring)
~ 2.2 - 2.4m4H-CH₂-C(=O)-
~ 1.6 - 1.8m4H-CH₂- (cyclohexane ring)
1.45s9H-C(CH₃)₃
~ 1.3 - 1.5m4H-CH₂- (piperidine ring)

Table 2: Predicted ¹³C NMR Spectral Data for tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Chemical Shift (δ) ppmAssignment
~ 211C=O (ketone)
~ 155C=O (Boc)
~ 80-C(CH₃)₃
~ 50Spiro carbon
~ 45-N-CH₂-
~ 37-CH₂-C(=O)-
~ 30-CH₂- (cyclohexane ring)
28.5-C(CH₃)₃
~ 25-CH₂- (piperidine ring)

Table 3: Predicted Infrared (IR) Spectral Data for tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Wavenumber (cm⁻¹)Functional Group
~ 2950, ~2850C-H Stretch
~ 1710C=O Stretch (ketone)
~ 1680C=O Stretch (Boc carbamate)
~ 1160C-N Stretch

Table 4: Predicted Mass Spectrometry (MS) Data for tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

m/zInterpretation
268.19[M+H]⁺
290.17[M+Na]⁺
212.15[M - C₄H₉O]⁺ (loss of tert-butoxy)
168.13[M - C₅H₉O₂]⁺ (loss of Boc group)

Experimental Protocols

Proposed Synthesis of tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

This proposed synthesis involves the oxidation of a hydroxyl precursor, which can be synthesized from commercially available starting materials.

Step 1: Synthesis of 9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester

A potential route to this intermediate involves the multi-step synthesis from N-Boc-piperidine-4-carboxylic acid methyl ester. This would likely involve extending the side chain and then performing a ring-closing reaction to form the spirocyclic system, followed by reduction of a ketone to the alcohol.

Step 2: Oxidation of 9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester to tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

  • Materials:

    • 9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester

    • Dichloromethane (DCM)

    • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

    • Sodium bicarbonate (saturated aqueous solution)

    • Anhydrous magnesium sulfate

    • Silica (B1680970) gel for column chromatography

    • Ethyl acetate (B1210297) and hexanes (for elution)

  • Procedure:

    • Dissolve the starting alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the oxidizing agent (e.g., DMP or PCC) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

Biological Context and Signaling Pathways

The 3-Boc-3-azaspiro[5.5]undecane scaffold is of significant interest in medicinal chemistry. Notably, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is used as an intermediate in the synthesis of benzothiazole (B30560) derivatives that act as IRAK degraders .[1][2]

Interleukin-1 receptor-associated kinases (IRAKs), particularly IRAK1 and IRAK4, are key mediators in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][6][7] These pathways are crucial for initiating innate immune responses. However, dysregulation of IRAK signaling is associated with chronic inflammatory and autoimmune diseases.[3]

IRAK degraders, often designed as proteolysis-targeting chimeras (PROTACs), are bifunctional molecules that induce the degradation of IRAK proteins.[6] One part of the PROTAC binds to the target IRAK protein, while the other part binds to an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the IRAK protein, marking it for degradation by the proteasome.[6] This approach eliminates the protein rather than just inhibiting its enzymatic activity, which can offer a more profound and lasting therapeutic effect.

Below is a diagram illustrating the general mechanism of action for an IRAK degrader.

IRAK_Degradation_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Effect PROTAC IRAK Degrader (PROTAC) Ternary_Complex Ternary Complex (PROTAC-IRAK-E3) PROTAC->Ternary_Complex Binds to IRAK & E3 IRAK IRAK Protein IRAK->Ternary_Complex Inflammation Pro-inflammatory Signaling IRAK->Inflammation Promotes E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_IRAK Ubiquitinated IRAK Ubiquitination->Ub_IRAK Adds Ubiquitin tags Proteasome Proteasome Ub_IRAK->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Results in No_Inflammation Reduced Inflammation Degradation->No_Inflammation Leads to

Caption: Mechanism of IRAK protein degradation via a PROTAC molecule.

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a 3-Boc-3-azaspiro[5.5]undecane derivative.

Synthesis_Workflow Start Starting Materials (e.g., N-Boc-piperidine derivative) Reaction Chemical Synthesis (e.g., Oxidation, Cyclization) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR MS MS Characterization->MS IR IR Characterization->IR Final_Product Pure 3-Boc-3-azaspiro[5.5]undecane Derivative Characterization->Final_Product

Caption: General workflow for synthesis and characterization.

References

Azaspiro[5.5]undecane-Based Compounds: A Technical Guide to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[5.5]undecane scaffold represents a versatile and privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets for compounds based on this core structure, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Therapeutic Targets and Quantitative Data

Azaspiro[5.5]undecane derivatives have been investigated for their potential to modulate several key biological targets implicated in a variety of disease states, including pain, neurodegenerative disorders, psychiatric conditions, metabolic diseases, and cancer. The primary targets identified in the literature are the sigma receptors (σ1 and σ2), opioid receptors (specifically the µ-opioid receptor), GABA-A receptors, acetyl-CoA carboxylase, melanin-concentrating hormone receptor 1, metabotropic glutamate (B1630785) receptor 4, and carbonic anhydrases.

Sigma (σ) and Opioid Receptor Modulation for Analgesia

A significant area of research has focused on the development of dual-acting ligands that target both the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR). This dual modulation is a promising strategy for creating potent analgesics with an improved side-effect profile compared to traditional opioids.[1] The antagonism of the σ1R is believed to mitigate some of the adverse effects associated with MOR agonism.

Compound ClassTarget ReceptorBinding Affinity (Kᵢ, nM)Reference CompoundReference Kᵢ (nM)
1-Oxa-4,9-diazaspiro[5.5]undecane Derivative (15au)µ-Opioid Receptor (MOR)1.8DAMGO (MOR Agonist)1.2
σ1 Receptor (σ1R)3.4Haloperidol (σ1R Antagonist)2.0
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)σ1 Receptor (σ1R)5.4 ± 0.4

Table 1: In vitro binding affinities of representative azaspiro[5.5]undecane and related derivatives for µ-opioid and σ1 receptors.[1][2]

One of the most promising compounds, 15au, demonstrated a balanced dual profile with potent MOR agonism and σ1R antagonism, resulting in significant analgesic activity in preclinical models.[3] This compound showed comparable efficacy to the MOR agonist oxycodone in the paw pressure test in mice.[3] Notably, and consistent with σ1R antagonism, 15au exhibited local, peripheral activity that was reversible by the σ1R agonist PRE-084.[3] Furthermore, at equianalgesic doses, 15au induced less constipation than oxycodone, supporting the hypothesis that this dual-target approach can lead to safer analgesics.[3]

Modulation of Receptors for Neuropsychiatric and Metabolic Disorders

Derivatives of 1,9-diazaspiro[5.5]undecane have been explored for their potential in treating a range of disorders affecting the central nervous system and metabolic pathways.

Compound ClassTargetAssayActivity (IC₅₀/EC₅₀, nM)Therapeutic Area
4-Azaspiro[5.5]undecane Derivative (1k)hACC-1Radiometric Assay11Obesity
hACC-2Radiometric Assay4Obesity
3,4-Benzene-fused 1,9-diazaspiro[5.5]undecan-2-ones (11a,b)mGluR4cAMP AssayAllosteric ModulationPsychiatric Diseases
3,9-Diazaspiro[5.5]undecane Derivative (1e)GABA-A ReceptorBinding Assay180 (Kᵢ)Immunomodulation

Table 2: Activity of 1,9-diazaspiro[5.5]undecane derivatives against various targets.[4][5]

These compounds have shown promise as inhibitors of acetyl-CoA carboxylase (ACC), with IC50 values in the low nanomolar range, suggesting their potential for the treatment of obesity.[4] Additionally, certain derivatives have been identified as allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4), a target for psychiatric diseases characterized by imbalances in glutamatergic neurotransmission.[4] Other scaffolds, such as the 3,9-diazaspiro[5.5]undecane core, have yielded potent competitive antagonists of the GABA-A receptor, with potential applications in immunomodulation due to their low predicted cellular membrane permeability.[5]

Experimental Protocols

The determination of the biological activity of these compounds relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays for µ-Opioid Receptor (MOR) and Sigma-1 Receptor (σ1R)

Objective: To determine the binding affinity of test compounds for the human µ-opioid receptor and sigma-1 receptor.

Materials:

  • Membrane preparations from HEK-293 cells transfected with the human µ-opioid receptor or sigma-1 receptor.

  • Radioligands: --INVALID-LINK---pentazocine for σ1R and a suitable radiolabeled MOR agonist/antagonist.[6]

  • Non-specific binding control: Haloperidol for σ1R, Naloxone for MOR.[1]

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound.

  • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the respective non-labeled antagonist (Haloperidol or Naloxone).[1]

  • The incubation is typically carried out at 25°C for 60 minutes.[1]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.[1]

  • Quantify the radioactivity retained on the filters using a liquid scintillation counter.[1]

  • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

Functional Assay for µ-Opioid Receptor (MOR) Agonism

Objective: To determine the functional activity (agonism) of test compounds at the human µ-opioid receptor.

Methodology:

  • A common method is to measure the compound's ability to stimulate [³⁵S]GTPγS binding in cell membranes expressing the MOR.

  • Efficacy is often expressed as a percentage of the maximum effect induced by a standard MOR agonist, such as DAMGO.[6]

In Vivo Analgesia Assessment: Paw Pressure Test in Mice

Objective: To evaluate the analgesic efficacy of test compounds in a model of mechanical pain.

Procedure:

  • Administer the test compound to mice at various doses.

  • At a predetermined time after administration, apply increasing pressure to the mouse's hind paw using a pressure applicator.

  • Record the pressure at which the mouse withdraws its paw (paw withdrawal threshold).

  • An increase in the paw withdrawal threshold compared to vehicle-treated animals indicates an analgesic effect.

  • To investigate the mechanism of action, the reversal of the analgesic effect by specific antagonists (e.g., a σ1R agonist like PRE-084) can be assessed.[3]

Signaling Pathways and Logical Relationships

The therapeutic effects of azaspiro[5.5]undecane-based compounds are mediated through their interaction with specific signaling pathways.

Dual_MOR_Sigma1R_Modulation cluster_compound Azaspiro[5.5]undecane Compound cluster_receptors Cellular Receptors cluster_effects Downstream Effects Compound Dual Agonist/Antagonist (e.g., 15au) MOR µ-Opioid Receptor (MOR) Compound->MOR Agonism Sigma1R Sigma-1 Receptor (σ1R) Compound->Sigma1R Antagonism Analgesia Analgesia (Pain Relief) MOR->Analgesia Activation leads to Sigma1R->Analgesia Blockade potentiates MOR analgesia ReducedSideEffects Reduced Side Effects (e.g., Constipation) Sigma1R->ReducedSideEffects Blockade contributes to Neuroprotection Neuroprotection Sigma1R->Neuroprotection Blockade may promote

Caption: Dual modulation of MOR and σ1R by azaspiro[5.5]undecane compounds for analgesia.

The diagram above illustrates the proposed mechanism for the enhanced therapeutic profile of dual-acting MOR agonists and σ1R antagonists. The agonism at the MOR directly produces analgesia, while the concurrent antagonism of the σ1R is thought to potentiate this effect and reduce undesirable side effects.

Experimental_Workflow_Binding_Affinity start Start prepare_reagents Prepare Reagents: - Cell Membranes (MOR/σ1R) - Radioligand - Test Compound start->prepare_reagents incubation Incubation (25°C, 60 min) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound/Free Ligand) incubation->filtration wash Wash Filters (Ice-cold Buffer) filtration->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (Calculate IC₅₀ and Kᵢ) quantify->analyze end End analyze->end

References

Methodological & Application

Application of Azaspiro[5.5]undecane in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of the azaspiro[5.5]undecane scaffold in the development of Proteolysis Targeting Chimeras (PROTACs). This emerging class of therapeutic agents offers the potential to target and degrade previously "undruggable" proteins by hijacking the cell's natural protein disposal machinery. The azaspiro[5.5]undecane moiety has been successfully incorporated as a linker component in novel PROTACs, contributing to their efficacy and structural diversity.

Introduction to Azaspiro[5.5]undecane in PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two. The linker plays a crucial role in optimizing the spatial orientation of the POI and the E3 ligase to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The azaspiro[5.5]undecane scaffold has emerged as a valuable building block for PROTAC linkers. Its rigid, three-dimensional structure can help to control the conformation of the PROTAC molecule, potentially leading to improved ternary complex formation and enhanced degradation efficiency. Furthermore, the synthetic tractability of the azaspiro[5.5]undecane core allows for the introduction of various exit vectors, enabling the facile connection to both the warhead and the E3 ligase ligand.

This document will focus on two primary applications of the azaspiro scaffold in PROTAC development:

  • As a Linker: Featuring PROTACs targeting Son of Sevenless 1 (SOS1), a key activator of the RAS signaling pathway.

  • As part of the Warhead: Highlighting PROTACs targeting Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling.

Data Presentation: Quantitative Analysis of Azaspiro-Containing PROTACs

The following tables summarize the in vitro efficacy of representative PROTACs incorporating the azaspiro[5.5]undecane scaffold as a linker or azaspirooxindolinone as a warhead.

Table 1: Degradation (DC50) and Inhibitory (IC50) Activities of Azaspiro[5.5]undecane-Linked SOS1 PROTACs

PROTAC NameTargetCell LineDC50 (nM)IC50 (nM)E3 Ligase Ligand
PROTAC SOS1 degrader-10 (HY-161654)SOS1SW620 (Colorectal Cancer)2.2336.7CRBN
A549 (Lung Cancer)1.8552.2
DLD-1 (Colorectal Cancer)7.53107
PROTAC SOS1 degrader-8 (HY-161634)SOS1Various Cancer ModelsData not availableData not availableCRBN

Note: While specific DC50 and IC50 values for PROTAC SOS1 degrader-8 are not publicly available, it has been reported to exhibit potent anti-tumor activity in SOS1-dependent models.

Table 2: Inhibitory (IC50) Activities of Azaspirooxindolinone-Based BTK PROTACs

PROTAC NameTargetCell LineIC50 (µM)E3 Ligase Ligand
PROTAC 7BTK/ITKBTK/ITK-positive cancer cell lines< 10Pomalidomide
PROTAC 14BTK/ITKBTK/ITK-positive cancer cell lines< 10Pomalidomide
PROTAC 25BTK/ITKBTK/ITK-positive cancer cell lines< 10Pomalidomide

Note: These azaspirooxindolinone-based PROTACs demonstrated high cytotoxicity against cancer cell lines expressing BTK and ITK. PROTAC 25 was particularly effective in inducing BTK degradation.[1][2][3]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Azaspiro-Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

SOS1 Signaling Pathway

SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins by promoting the exchange of GDP for GTP. Activated RAS then triggers downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) pathway, which are critical for cell proliferation, differentiation, and survival. Dysregulation of the RAS pathway is a hallmark of many cancers.

SOS1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Grb2->SOS1 BTK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Cell_Survival B-Cell Proliferation, Survival, Differentiation NFkB->Cell_Survival Antigen Antigen Antigen->BCR PROTAC_Workflow Start PROTAC Design & Synthesis Biochemical_Assay Biochemical Assays (e.g., Binding Affinity) Start->Biochemical_Assay Cell_Culture Cell Culture & PROTAC Treatment Start->Cell_Culture Western_Blot Western Blot (DC50 & Dmax) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (IC50) Cell_Culture->Viability_Assay Pathway_Analysis Downstream Pathway Analysis Western_Blot->Pathway_Analysis Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Pathway_Analysis->Data_Analysis

References

Synthesis of the 1-Azaspiro[5.5]undecane Skeleton: A Core Moiety of Histrionicotoxin Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers and Drug Development Professionals

Abstract

Histrionicotoxin (B1235042) alkaloids, originally isolated from the skin of neotropical poison frogs of the Dendrobates genus, represent a fascinating class of neurotoxins with a unique molecular architecture.[1] At the heart of these complex natural products lies the 1-azaspiro[5.5]undecane skeleton, a key structural motif that has captivated synthetic chemists for decades. The intricate spirocyclic system and the presence of multiple stereocenters pose significant synthetic challenges. This document provides a detailed overview and experimental protocols for several key strategies developed for the stereoselective synthesis of the 1-azaspiro[5.5]undecane core, a critical step in the total synthesis of histrionicotoxins and their analogs for potential therapeutic applications.

Introduction

The histrionicotoxin family of alkaloids are potent non-competitive inhibitors of the nicotinic acetylcholine (B1216132) receptor (nAChR), making them valuable pharmacological tools for studying ion channel function. Their complex structure, characterized by a central 1-azaspiro[5.5]undecane core and two unsaturated side chains, has inspired the development of novel and elegant synthetic strategies. This document outlines three prominent and effective approaches for the construction of this challenging spirocyclic framework: a mercury(II) triflate-catalyzed cycloisomerization coupled with a samarium(II) iodide-mediated ring expansion, a direct one-step mercury(II) triflate-catalyzed cycloisomerization, and a stereoselective radical translocation-cyclization. For each method, a detailed experimental protocol for a key step is provided, along with a summary of quantitative data to facilitate comparison and application in a research setting.

Synthetic Strategies and Protocols

Hg(OTf)₂-Catalyzed Cycloisomerization and SmI₂-Mediated Ring Expansion

This strategy involves the initial construction of a 1-azaspiro[4.5]decane system via a mercury(II) triflate-catalyzed cycloisomerization of a linear precursor. Subsequent ring expansion mediated by samarium(II) iodide affords the desired 1-azaspiro[5.5]undecane skeleton.[1][2] This approach offers a high degree of stereocontrol and has been successfully applied in the formal total synthesis of histrionicotoxin alkaloids.[1]

Experimental Protocol: SmI₂-Mediated Ring Expansion

This protocol is adapted from the work of Matsumura et al. and describes the conversion of a 1-azaspiro[4.5]decane precursor to the 1-azaspiro[5.5]undecane core.

Materials:

  • 1-azaspiro[4.5]decane precursor

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Hexamethylphosphoramide (HMPA)

  • Pivalic acid

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the 1-azaspiro[4.5]decane precursor in anhydrous THF under an inert atmosphere, add HMPA and pivalic acid.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C).

  • Slowly add the SmI₂ solution in THF dropwise to the reaction mixture with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the deep blue color of the SmI₂ solution.

  • Upon completion of the reaction, as indicated by TLC analysis, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 1-azaspiro[5.5]undecane product.

Quantitative Data Summary:

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Hg(OTf)₂-Catalyzed CycloisomerizationLinear amino alkyne precursor1-Azaspiro[4.5]decane derivativeHg(OTf)₂, MeCN, 0 °C67[1]
SmI₂-Mediated Ring Expansion1-Azaspiro[4.5]decane derivative1-Azaspiro[5.5]undecane derivativeSmI₂, HMPA, pivalic acid, THFHigh[1]
Overall (from known silyl (B83357) ether)Silyl ether 9Key intermediate 315 steps15[1]

Logical Workflow:

G cluster_0 Strategy 1: Cycloisomerization and Ring Expansion Linear Precursor Linear Precursor 1-Azaspiro[4.5]decane 1-Azaspiro[4.5]decane Linear Precursor->1-Azaspiro[4.5]decane Hg(OTf)₂-catalyzed cycloisomerization 1-Azaspiro[5.5]undecane 1-Azaspiro[5.5]undecane 1-Azaspiro[4.5]decane->1-Azaspiro[5.5]undecane SmI₂-mediated ring expansion

Workflow for the Hg(OTf)₂-catalyzed cycloisomerization and SmI₂-mediated ring expansion strategy.
One-Step Hg(OTf)₂-Catalyzed Cycloisomerization

A more direct approach involves the one-step construction of the 1-azaspiro[5.5]undecane skeleton from a linear amino ynone substrate.[3] This method, utilizing a mercury(II) triflate-catalyzed cycloisomerization, offers an efficient route to the core structure and has been applied to the total and formal syntheses of histrionicotoxin alkaloids.[3]

Experimental Protocol: One-Step Cycloisomerization

This protocol is a general representation based on the work of Matsumura et al. for the direct synthesis of the 1-azaspiro[5.5]undecane skeleton.

Materials:

  • Linear amino ynone substrate with an N-methoxycarbonyl group

  • Mercuric triflate (Hg(OTf)₂)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the linear amino ynone substrate in anhydrous acetonitrile under an inert atmosphere.

  • Cool the solution to the appropriate temperature (e.g., 0 °C).

  • Add a catalytic amount of mercuric triflate (Hg(OTf)₂) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the 1-azaspiro[5.5]undecane product.

Quantitative Data Summary:

StepStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric RatioReference
One-Step CycloisomerizationLinear amino ynone substrate1-Azaspiro[5.5]undecane derivativeHg(OTf)₂, MeCN60-80Varies[3]

Logical Workflow:

G cluster_1 Strategy 2: One-Step Cycloisomerization Linear Amino Ynone Linear Amino Ynone 1-Azaspiro[5.5]undecane 1-Azaspiro[5.5]undecane Linear Amino Ynone->1-Azaspiro[5.5]undecane Hg(OTf)₂-catalyzed cycloisomerization

Workflow for the one-step Hg(OTf)₂-catalyzed cycloisomerization strategy.
Stereoselective Radical Translocation-Cyclization

This elegant strategy constructs the 1-azaspiro[5.5]undecane skeleton through a diastereoselective radical translocation-cyclization reaction.[4] The use of a chiral cyclic acetal (B89532) is crucial for achieving high diastereoselectivity, and tris(trimethylsilyl)silane (B43935) has been identified as a key reagent in this process.[4][5] This method has been successfully employed in the total syntheses of (-)-histrionicotoxin and (-)-histrionicotoxin 235A.[4]

Experimental Protocol: Radical Translocation-Cyclization

This protocol is a generalized procedure based on the principles described in the synthesis of (-)-histrionicotoxin.

Materials:

  • Cyclization precursor with a chiral cyclic acetal and a radical initiator moiety (e.g., a bromide)

  • Tris(trimethylsilyl)silane ((TMS)₃SiH)

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous toluene (B28343) or other suitable solvent

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions, including a reflux condenser

Procedure:

  • Dissolve the cyclization precursor in anhydrous toluene under an inert atmosphere.

  • Add the radical initiator (e.g., AIBN) and the radical mediator, tris(trimethylsilyl)silane.

  • Heat the reaction mixture to reflux to initiate the radical cascade.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-azaspiro[5.5]undecane diastereomer.

Quantitative Data Summary:

StepStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric RatioReference
Radical Translocation-CyclizationPrecursor with chiral acetal1-Azaspiro[5.5]undecane derivative(TMS)₃SiH, AIBN, Toluene, refluxHigh>20:1[4][5]

Logical Workflow:

G cluster_2 Strategy 3: Radical Translocation-Cyclization Cyclization Precursor Cyclization Precursor Radical Intermediate Radical Intermediate Cyclization Precursor->Radical Intermediate Radical Initiation Cyclized Radical Cyclized Radical Radical Intermediate->Cyclized Radical Translocation & Cyclization 1-Azaspiro[5.5]undecane 1-Azaspiro[5.5]undecane Cyclized Radical->1-Azaspiro[5.5]undecane H-atom transfer from (TMS)₃SiH

Simplified workflow of the stereoselective radical translocation-cyclization cascade.

Conclusion

The synthesis of the 1-azaspiro[5.5]undecane skeleton remains a formidable challenge in organic chemistry. The strategies outlined in this document represent significant advances in the field, providing researchers with robust and stereoselective methods to access this key structural motif. The choice of a particular synthetic route will depend on factors such as the desired stereochemistry, the availability of starting materials, and the overall synthetic plan. These detailed protocols and comparative data serve as a valuable resource for scientists engaged in the synthesis of histrionicotoxin alkaloids and other complex natural products, as well as for professionals in drug development exploring novel therapeutic agents targeting the nicotinic acetylcholine receptor.

References

Application Notes and Protocols for the Integration of PIP-C-3-Azaspiro[5.5]undecane-boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PIP-C-3-Azaspiro[5.5]undecane-boc is a unique bifunctional molecule featuring a spirocyclic core. While it is primarily recognized as a linker for Proteolysis Targeting Chimeras (PROTACs), its rigid, three-dimensional structure makes it an intriguing building block for incorporation into peptides in solid-phase peptide synthesis (SPPS).[1] The introduction of such constrained motifs can significantly influence the conformation of peptides, potentially enhancing their biological activity, metabolic stability, and cell permeability. These application notes provide a comprehensive guide for the utilization of this compound in Fmoc-based solid-phase peptide synthesis.

The core of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3][4] This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin.[4][5] The most common strategy, Fmoc-SPPS, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the alpha-amino group of the incoming amino acid.[2]

The incorporation of non-natural or sterically hindered amino acids like this compound into a peptide sequence requires optimization of standard SPPS protocols to achieve high coupling efficiencies.[6][7][8] This document outlines the necessary considerations and provides a detailed protocol for the successful integration of this spirocyclic scaffold.

Data Presentation: Key Parameters for Coupling

The successful incorporation of a sterically demanding building block such as this compound is contingent on optimizing several key parameters. The following table summarizes recommended starting conditions, which may require further optimization based on the specific peptide sequence and resin.

ParameterRecommended ConditionRationale
Resin Rink Amide or 2-Chlorotrityl Chloride ResinRink Amide is suitable for C-terminal amides, while 2-Chlorotrityl allows for the synthesis of protected peptide fragments and C-terminal acids.[9]
Building Block Equivalents 2.0 - 4.0 eq.An excess of the building block is used to drive the coupling reaction to completion, compensating for its steric hindrance.
Coupling Reagent HATU/HBTU (2.0 - 4.0 eq.)Aminium-based reagents like HATU and HBTU are highly effective for coupling sterically hindered amino acids.[5][10]
Base DIEA or 2,4,6-Collidine (4.0 - 8.0 eq.)A non-nucleophilic base is crucial to prevent side reactions. 2,4,6-Collidine is often preferred for hindered couplings to minimize racemization.[9]
Solvent Dimethylformamide (DMF)High-quality, amine-free DMF is essential for successful SPPS.[9]
Coupling Time 2 - 12 hoursExtended coupling times may be necessary to ensure complete reaction of the sterically hindered secondary amine.
Monitoring Kaiser Test or Chloranil (B122849) TestThe Kaiser test is used to detect free primary amines. For secondary amines like the deprotected N-terminus of the spiro-piperidine, the chloranil test is more appropriate.
Double Coupling RecommendedPerforming the coupling step twice can significantly improve the yield of the desired product when incorporating challenging building blocks.

Experimental Protocols

This section details the step-by-step methodology for incorporating this compound into a peptide sequence using manual Fmoc-SPPS.

Materials:

  • This compound

  • Fmoc-protected amino acids

  • Rink Amide or 2-Chlorotrityl Chloride resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Protocol for Incorporation of this compound:

This protocol assumes the synthesis has proceeded to the point where the N-terminal Fmoc group of the resin-bound peptide has been removed, exposing the free amine for coupling with this compound.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the vessel.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and DIEA (6.0 eq.) in DMF.

    • Allow the activation mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated solution of this compound to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Take a small sample of resin beads, wash them thoroughly, and perform a chloranil test to monitor the reaction progress. A negative test indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 1 min) followed by DCM (3 x 1 min) and DMF (3 x 1 min).

  • Optional Double Coupling:

    • If the monitoring test indicates incomplete coupling, repeat steps 3-5.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

    • Wash the resin with DMF (5 x 1 min).

  • Continuation of Synthesis:

    • The Boc group on the newly incorporated spirocycle is stable to the basic conditions of Fmoc deprotection. To continue peptide elongation, the next Fmoc-protected amino acid can be coupled to the secondary amine of the piperidine ring after a deprotection step if a protecting group was used on it. Note: The provided building block has a Boc-protected amine which is acid-labile. For further elongation from this point, a different protecting group strategy would be needed if the final peptide is to be cleaved under acidic conditions while keeping this position protected.

  • Final Cleavage and Deprotection:

    • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Visualizations

Workflow for Incorporating this compound in SPPS

SPPS_Workflow cluster_resin Solid Support cluster_activation Activation cluster_coupling Coupling on Resin cluster_analysis Monitoring & Next Step Resin Peptide-Resin (N-terminal Amine) Coupling Coupling Resin->Coupling BuildingBlock PIP-C-3-Azaspiro [5.5]undecane-boc ActivatedBB Activated Building Block BuildingBlock->ActivatedBB Pre-activation CouplingReagent HATU/DIEA CouplingReagent->ActivatedBB ActivatedBB->Coupling Washing Wash Resin Coupling->Washing Monitoring Chloranil Test Monitoring->Coupling Incomplete (Double Couple) NextCycle Continue SPPS Monitoring->NextCycle Complete Washing->Monitoring

Caption: Workflow for the incorporation of the spirocyclic building block in SPPS.

Logical Relationship of SPPS Cycle Steps

SPPS_Cycle Start Start with Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple next Amino Acid (or Special Building Block) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Monitoring Kaiser/Chloranil Test Wash2->Monitoring Monitoring->Deprotection Complete & Continue Monitoring->Coupling Incomplete End Final Peptide-Resin Monitoring->End Final Cycle

References

Experimental Guide to Boc Deprotection of Azaspiro Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedures for the removal of the tert-butoxycarbonyl (Boc) protecting group from azaspiro compounds. Azaspirocycles are crucial scaffolds in medicinal chemistry, and the efficient and clean deprotection of the Boc group is a critical step in their synthesis and derivatization. These application notes detail various protocols, address potential challenges, and present quantitative data to aid in method selection and optimization.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in a broad range of reaction conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of Boc-protected azaspiro compounds is a key transformation in the synthesis of novel therapeutic agents and complex molecular architectures.[3][4][5] The choice of deprotection method is dictated by the substrate's sensitivity to acidic conditions, steric hindrance around the nitrogen atom, and the presence of other functional groups.

Mechanism of Acid-Catalyzed Boc Deprotection

The most common method for Boc deprotection proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation is followed by the fragmentation of the protonated intermediate to yield a stable tert-butyl cation, carbon dioxide, and the free amine.[1] The generated tert-butyl cation can be trapped by nucleophiles or can eliminate a proton to form isobutylene.[6]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps BocAmine Boc-Protected Azaspiro Amine Protonated Protonated Carbamate BocAmine->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-Butyl Cation tButylCation tert-Butyl Cation Protonated->tButylCation FreeAmine Free Azaspiro Amine CarbamicAcid->FreeAmine - CO2 CO2 Carbon Dioxide CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene - H+

Caption: Acid-catalyzed Boc deprotection mechanism.

Data Presentation: Comparison of Common Deprotection Methods

The selection of an appropriate deprotection method is crucial for achieving high yields and purity. The following table summarizes common reagents and conditions for the Boc deprotection of various amine substrates, which can be adapted for azaspiro compounds.

Reagent/MethodSolventTemperature (°C)TimeYield (%)Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0 to RT0.5 - 2 h>90A common and effective method.[7][8] Can be harsh for acid-sensitive substrates.
Hydrochloric Acid (HCl) 1,4-Dioxane (B91453) or Ethyl Acetate (B1210297)0 to RT1 - 4 h>90Often considered milder than TFA.[6][7] The resulting hydrochloride salt often precipitates.
Heteropolyacid Dichloromethane (DCM)RT15 - 30 min90 - 95A mild and efficient heterogeneous catalyst.[2]
Oxalyl Chloride Methanol (B129727)RT1 - 4 hup to 90A mild alternative for sensitive substrates.[9]
Thermal Dioxane/Water or neat150 - 2250.5 - several h>90Useful for avoiding acidic reagents entirely.[8][10]
Deep Eutectic Solvent Choline Chloride:pTSART10 - 30 minQuantitativeA green and efficient method.[11]

Experimental Protocols

Below are detailed protocols for the most frequently employed Boc deprotection methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for most Boc-protected amines.

Materials:

  • Boc-protected azaspiro compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected azaspiro compound in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-20 equivalents) to the stirred solution. A common concentration is 20-50% TFA in DCM.[7][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected azaspiro amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is often preferred for substrates that are sensitive to the harshness of TFA.

Materials:

  • Boc-protected azaspiro compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the Boc-protected azaspiro compound in a minimal amount of a suitable solvent like methanol or DCM, or suspend it directly in the HCl solution in a round-bottom flask.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the deprotected amine often precipitates from the reaction mixture.

  • The precipitate can be collected by filtration and washed with diethyl ether to remove any non-polar impurities.

  • If the free amine is required, the hydrochloride salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Experimental Workflow

The following diagram illustrates a typical workflow for the Boc deprotection of an azaspiro compound.

Experimental_Workflow cluster_workflow Boc Deprotection Workflow Start Start with Boc-Protected Azaspiro Compound Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve AddAcid Add Acidic Reagent (e.g., TFA or HCl/Dioxane) Dissolve->AddAcid Monitor Monitor Reaction (TLC, LC-MS) AddAcid->Monitor Workup Reaction Work-up (Quenching, Extraction) Monitor->Workup Reaction Complete Purify Purification (Crystallization, Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Deprotected Azaspiro Amine Characterize->End

Caption: A typical experimental workflow for Boc deprotection.

Challenges and Considerations for Azaspiro Compounds

The unique three-dimensional structure of azaspiro compounds can present specific challenges during Boc deprotection.

  • Steric Hindrance: The spirocyclic nature can lead to significant steric hindrance around the nitrogen atom, potentially slowing down the rate of deprotection.[12][13][14] In such cases, harsher conditions (e.g., higher concentrations of acid, elevated temperatures) may be necessary. However, this increases the risk of side reactions. Thermal deprotection can be a viable alternative for sterically hindered substrates.[8][10]

  • Acid-Sensitive Functional Groups: Azaspiro compounds may contain other acid-labile functional groups. Standard acidic deprotection conditions can lead to undesired side reactions or degradation of the molecule.[10] For sensitive substrates, milder deprotection methods should be considered, such as using oxalyl chloride in methanol,[9] a deep eutectic solvent,[11] or a heteropolyacid catalyst.[2]

  • Solvent Choice: The choice of solvent can be critical. While DCM is common, greener alternatives like ethyl acetate or 2-MeTHF are being increasingly used.[1] For HCl deprotections, ethers like 1,4-dioxane or THF are standard, but caution is advised as strong acids can cleave ethers.[1]

Conclusion

The successful Boc deprotection of azaspiro compounds is a critical step in the synthesis of many important molecules. While standard acidic conditions using TFA or HCl are often effective, the specific nature of the azaspiro scaffold may necessitate careful optimization of reaction conditions or the use of alternative, milder protocols. By understanding the underlying mechanism and considering the potential challenges, researchers can select the most appropriate method to achieve high yields of the desired deprotected amine, paving the way for further synthetic transformations.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Diazaspiro[5.5]undecane-1,5,9-triones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient synthesis of substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives using microwave irradiation. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times and high product yields.[1][2] The synthesized spiro-heterocyclic compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities, including anti-cancer properties.[1][2][3]

Introduction

Nitrogen-containing spiro-heterocycles are crucial structural motifs found in numerous naturally occurring compounds and are recognized for a wide range of biological activities.[1][2][3] The 2,4-diazaspiro[5.5]undecane-1,5,9-trione core, in particular, has attracted attention for its potential in the development of novel therapeutic agents.[1][2] Traditional synthesis methods for these compounds often require long reaction times of 2-3 hours.[1][4] Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate such reactions, enhance yields, and promote greener chemical processes.[5][6][7][8][9] This protocol details a microwave-assisted condensation reaction that shortens the synthesis time to approximately 15-20 minutes, achieving yields in the range of 78-92%.[1][2]

Reaction Scheme

The synthesis involves the condensation of N,N-disubstituted barbituric or thiobarbituric acids with penta-1,4-diene-3-one derivatives.[1][2]

Illustrative Reaction:

  • N,N-dimethyl barbituric acid + a penta-1,4-diene-3-one derivative -> a substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione

Experimental Protocol

This protocol is based on the microwave-assisted synthesis of substituted 2,4-diazaspiro[5.5]undecane-1,5,9-triones.

Materials and Equipment:

  • N,N-dimethyl barbituric acid (or 1,3-diethylthiobarbituric acid)

  • Substituted penta-1,4-diene-3-one derivatives

  • Dichloromethane (CH2Cl2)

  • Triethylamine (B128534) (NEt3)

  • Microwave reactor

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup (if necessary for purification)

  • NMR spectrometer, mass spectrometer, and elemental analyzer for characterization

Procedure:

  • Reactant Preparation: In a suitable microwave reaction vessel, dissolve the N,N-disubstituted barbituric acid derivative (1 equivalent) and the penta-1,4-diene-3-one derivative (1 equivalent) in dichloromethane.

  • Addition of Catalyst: Add a catalytic amount of triethylamine to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 15-20 minutes. The optimal power and temperature settings should be determined for the specific microwave reactor being used to maintain a safe and efficient reaction.

  • Reaction Monitoring: After the initial irradiation period, the reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the vessel to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography, depending on the purity of the initial product.

  • Characterization: The structure and purity of the final compounds should be confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry, as well as elemental analysis.[1][2]

Data Presentation

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of a series of substituted 2,4-diazaspiro[5.5]undecane-1,5,9-triones.

EntryBarbituric Acid DerivativePenta-1,4-diene-3-one DerivativeReaction Time (min)Yield (%)
1N,N-dimethyl barbituric acidDerivative A15-2078-92
21,3-diethylthiobarbituric acidDerivative A15-2078-92
3N,N-dimethyl barbituric acidDerivative B15-2078-92
41,3-diethylthiobarbituric acidDerivative B15-2078-92
...............

Note: "Derivative A", "Derivative B", etc., represent various substituted penta-1,4-diene-3-ones as would be used in a research campaign. The yield range is based on the reported values in the literature.[1][2]

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start reactants 1. Mix Reactants: - N,N-disubstituted barbituric acid - Penta-1,4-diene-3-one derivative - CH2Cl2 start->reactants catalyst 2. Add Catalyst: Triethylamine (NEt3) reactants->catalyst microwave 3. Microwave Irradiation (15-20 min) catalyst->microwave workup 4. Solvent Removal (Rotary Evaporation) microwave->workup purification 5. Purification (Recrystallization or Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS, EA) purification->characterization end_product Final Product: Diazaspiro[5.5]undecane- 1,5,9-trione characterization->end_product

Caption: Workflow for the microwave-assisted synthesis of diazaspiro[5.5]undecane-1,5,9-triones.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and high-yielding route for the synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-triones. This method is highly advantageous for researchers in drug discovery and medicinal chemistry, enabling the timely preparation of novel compounds for biological evaluation. The significant reduction in reaction time and the high yields obtained underscore the benefits of microwave technology in modern organic synthesis.

References

Application Notes and Protocols for Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, a key reaction for the synthesis of novel 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives. These compounds are of significant interest in medicinal chemistry due to their structural complexity and potential biological activities.

Introduction

The aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is a variation of the Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine.[1][2][3] In this specific application, the spirocyclic dicarbonitrile acts as the active hydrogen compound, which reacts with formaldehyde and various primary amines to yield 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles.[4][5] This reaction provides an efficient route to novel spirocyclic systems with potential applications in drug discovery and development.[6][7]

Reaction Scheme

The overall reaction is depicted below:

Quantitative Data Summary

The aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has been successfully performed with a variety of primary amines, yielding the corresponding 7-alkylated derivatives. The yields of the isolated products after purification are summarized in the table below.

EntryPrimary Amine (R-NH₂)Product (7-R'-...)Yield (%)Melting Point (°C)
1Methylamine7-Methyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitrile45258-260
2Ethylamine7-Ethyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitrile52245-247
3Propylamine7-Propyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitrile63233-235
4Isopropylamine7-Isopropyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitrile29240-242
5Butylamine7-Butyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitrile71228-230
6Benzylamine7-Benzyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitrile68265-267

Experimental Protocol

This protocol describes a general procedure for the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile.

Materials:

  • 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

  • Primary amine (e.g., methylamine, 40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ethanol (B145695)

  • Hydrochloric acid (concentrated)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred suspension, add the primary amine (2.0 eq) followed by formaldehyde solution (3.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the ammonium (B1175870) salt of the product may form.

  • Isolation: Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then with distilled water.

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and melting point analysis. For example, the IR spectrum of the products shows characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), the C≡N group (around 2250 cm⁻¹), and the C=O groups (around 1690-1720 cm⁻¹).[4] The ¹H NMR spectra typically show characteristic signals for the protons of the bicyclic system and the alkyl substituent on the nitrogen atom.[8]

Visualizations

Experimental Workflow

experimental_workflow start Start suspend Suspend Reactant in Ethanol start->suspend add_reagents Add Primary Amine and Formaldehyde suspend->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl cool->acidify filter Filter the Precipitate acidify->filter wash Wash with Ethanol and Water filter->wash dry Dry the Product wash->dry characterize Characterize Product (NMR, IR, MP) dry->characterize end End characterize->end

Caption: Experimental workflow for the aminomethylation protocol.

Mannich Reaction Signaling Pathway

mannich_pathway cluster_iminium Iminium Ion Formation cluster_enol Enol Formation cluster_reaction Condensation and Cyclization Amine Primary Amine (R-NH2) Iminium Iminium Ion [R-N+H=CH2] Amine->Iminium Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium Intermediate Aminomethylated Intermediate Iminium->Intermediate Nucleophilic Attack Spiro 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile Enol Enol Intermediate Spiro->Enol Tautomerization Enol->Intermediate Product Final Product: 7-Alkyl-3,7-diazaspiro [bicyclo[3.3.1]nonane] derivative Intermediate->Product Intramolecular Cyclization

Caption: Generalized pathway for the Mannich aminomethylation reaction.

References

application of spiro[5.5]undecane analogs in anticancer and anti-HIV research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of the spiro[5.5]undecane scaffold has garnered significant interest in medicinal chemistry, emerging as a promising framework for the development of novel therapeutic agents. Analogs of this core structure have demonstrated potent biological activities, particularly in the realms of anticancer and anti-HIV research. This document provides a detailed overview of the application of spiro[5.5]undecane analogs in these fields, complete with quantitative data, experimental protocols, and visual representations of the underlying mechanisms of action.

Anticancer Applications

Spiro[5.5]undecane derivatives have been identified as a class of compounds with significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of various spiro[5.5]undecane analogs has been evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.

Compound ClassSpecific AnalogCancer Cell LineCancer TypeIC50 (µM)Reference
Spiro[5.5]undecane-1,5,9-trione7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneHep-G2Liver CarcinomaNot specified, but showed anti-cancer effects[1][2]
Spiro CompoundsCompound 1cHCT116Human Colon Carcinoma52.81
PC3Prostate Carcinoma74.40
HL60Promyelocytic Leukemia49.72
SNB19Astrocytoma101
Spiro-bisheterocyclesSpiro[hydantoin-isoxazole]MCF-7Breast CancerDose-dependent decrease in proliferation
MDA-MB-231Breast CancerDose-dependent decrease in proliferation
Spiro[hydantoin-oxazepine]MCF-7Breast CancerDose-dependent decrease in proliferation
MDA-MB-231Breast CancerDose-dependent decrease in proliferation
Spiro[hydantoin-diazepine]MDA-MB-231Breast CancerActive
Signaling Pathways in Anticancer Activity

While the precise signaling pathways for all spiro[5.5]undecane analogs are still under investigation, evidence suggests their involvement in the induction of apoptosis through both p53-dependent and -independent pathways. The p53 tumor suppressor protein is a key regulator of cell cycle arrest and apoptosis. Some spiro compounds have been shown to upregulate the expression of pro-apoptotic proteins such as BAX and caspase-3. Furthermore, the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival and proliferation, have been implicated as potential targets for some spiro-based compounds.

cluster_0 Spiro[5.5]undecane Analog cluster_1 Signaling Pathways cluster_2 Cellular Response Spiro Spiro[5.5]undecane Analog PI3K_Akt PI3K/Akt Pathway (Inhibition) Spiro->PI3K_Akt MAPK MAPK Pathway (Modulation) Spiro->MAPK p53 p53 Pathway (Activation) Spiro->p53 Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle

Anticancer mechanism of spiro[5.5]undecane analogs.
Experimental Protocols

This protocol describes a microwave-assisted synthesis, which offers a more efficient and environmentally friendly method compared to conventional heating.[1][2]

Materials:

  • Dimedone

  • (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one

  • Microwave irradiation system with programmable settings

Procedure:

  • Combine dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one in a suitable reaction vessel.

  • Place the vessel in the microwave reactor.

  • Optimize reaction parameters such as time, temperature, and power for maximum yield. A typical reaction might run for 15-20 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product using appropriate chromatographic techniques (e.g., column chromatography).

  • Characterize the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Start Reactants: - Dimedone - (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one Microwave Microwave Irradiation (15-20 min) Start->Microwave Cooling Cool to Room Temperature Microwave->Cooling Purification Purification (e.g., Column Chromatography) Cooling->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione Characterization->Product

Synthesis workflow for a spiro[5.5]undecane analog.

This colorimetric assay is a standard method for assessing the in vitro anticancer activity of compounds.

Materials:

  • Human cancer cell lines (e.g., Hep-G2)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 48-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 48-well plates at a density of 5x10³ cells/ml and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the spiro[5.5]undecane analog dissolved in the maintenance medium. Include a solvent-control group (DMSO). The final concentration of DMSO should be kept below 1%. Incubate for 48 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the control. Determine the IC50 value from the dose-response curve.

Anti-HIV Applications

Certain spiro[5.5]undecane analogs have emerged as potent inhibitors of the Human Immunodeficiency Virus (HIV). Notably, some optically pure functionalized spiro[5.5]undecane-1,5,9-triones have demonstrated greater efficacy than the established antiretroviral drug, azidothymidine (AZT).[3][4]

Quantitative Data: Anti-HIV Activity

Preliminary in vivo screening of optically pure spiro[5.5]undecane-1,5,9-triones has identified promising lead compounds for HIV-1 treatment.

CompoundActivityReference
cis-1acaBetter lead compound for HIV-1 treatment than azidothymidine (AZT)[3][4]
cis-1jcaBetter lead compound for HIV-1 treatment than azidothymidine (AZT)[3][4]
Mechanism of Action: HIV-1 Integrase Inhibition

A key mechanism of action for the anti-HIV activity of some spiro[5.5]undecane derivatives is the inhibition of HIV-1 integrase. This viral enzyme is essential for the integration of the viral DNA into the host cell's genome. By inhibiting this enzyme, the spiro compounds effectively block the HIV replication cycle. These derivatives have been shown to inhibit both the 3'-processing and strand transfer reactions catalyzed by HIV-1 integrase.[5]

Spiro Spiro[5.5]undecane Analog Integrase HIV-1 Integrase Spiro->Integrase Inhibits Processing 3'-Processing Integrase->Processing StrandTransfer Strand Transfer Integrase->StrandTransfer Integration Viral DNA Integration (Blocked) Processing->Integration StrandTransfer->Integration

Inhibition of HIV-1 integrase by spiro analogs.
Experimental Protocols

This protocol describes a general procedure for the synthesis of spiro[5.5]undecane-1,5,9-trione derivatives with potential anti-HIV activity.[6]

Materials:

Procedure:

  • To a suspension of the dienophile and L-proline in acetonitrile, add a solution of 3-trimethylsiloxy-1,3-butadiene in acetonitrile under stirring.

  • Stir the mixture at room temperature for 25–40 hours.

  • Evaporate the solvent to obtain a residue.

  • Treat the residue with 3% NH₄OH and stir for 10 minutes.

  • Extract the mixture with methylene chloride. Separate the organic layer and extract the aqueous layer again with methylene chloride.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate to obtain the crude product.

  • Purify the product by appropriate chromatographic methods.

This assay is used to evaluate the ability of spiro[5.5]undecane analogs to inhibit the enzymatic activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrate (21 bp) that mimics the terminal U5 sequence of the HIV-1 LTR

  • Assay buffer

  • Test compounds (spiro[5.5]undecane analogs)

  • Positive control inhibitor

  • 96-well plates

  • Detection system (e.g., fluorescence or colorimetric)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known HIV-1 integrase inhibitor (positive control) in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant HIV-1 integrase, and the oligonucleotide substrate.

  • Inhibitor Addition: Add the diluted test compounds or controls to the wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the integrase activity using a suitable detection method. This could involve measuring the incorporation of a labeled nucleotide or the cleavage of a fluorescently labeled substrate.

  • Data Analysis: Calculate the percentage of inhibition of HIV-1 integrase activity for each compound concentration relative to the control. Determine the IC50 value from the dose-response curve.

These application notes and protocols provide a comprehensive guide for researchers interested in exploring the potential of spiro[5.5]undecane analogs as novel anticancer and anti-HIV therapeutic agents. The unique structural features and potent biological activities of this class of compounds make them a fertile ground for future drug discovery and development efforts.

References

Troubleshooting & Optimization

overcoming challenges in the synthesis of spirocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges in the synthesis of spirocyclic compounds.

Frequently Asked questions (FAQs)

Q1: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in spirocyclization and can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using techniques like TLC, LC-MS, or NMR. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[1]

  • Decomposition of Starting Material or Product: The precursors or the spirocyclic product itself might be unstable under the reaction conditions.

    • Solution: If you observe the formation of multiple unidentifiable spots on a TLC plate, consider lowering the reaction temperature or employing milder reagents.[1] Monitoring the reaction at different time points can help determine if the product is decomposing after formation.[2]

  • Suboptimal Reagent Stoichiometry: Inaccurate measurement of reagents can hinder the reaction.

    • Solution: Ensure precise stoichiometry, especially for the limiting reagent.

  • Catalyst Inactivity: The catalyst may be compromised.

    • Solution: Use a fresh batch of catalyst and handle it under appropriate inert conditions if it is sensitive to air or moisture. Screening different catalysts or increasing the catalyst loading can also be beneficial.[1]

  • Solvent Effects: The solvent plays a crucial role in reaction rate and yield.

    • Solution: A solvent screen can help identify the optimal medium for your specific transformation.[1]

  • Workup and Purification Issues: Product loss can occur during extraction and purification.

    • Solution: Check the aqueous layer for product solubility to ensure efficient extraction. During chromatography, improper solvent selection can lead to poor separation and loss of product.[1]

  • Competing Side Reactions: Intermolecular reactions can compete with the desired intramolecular spirocyclization, especially at high concentrations.[3]

    • Solution: Running the reaction under high-dilution conditions can favor the intramolecular pathway.[3]

Q2: I am observing poor diastereoselectivity in my spiroketalization reaction. How can I control the stereochemistry at the spirocenter?

A2: Achieving high diastereoselectivity is a critical challenge in the synthesis of spirocycles. The stereochemical outcome is influenced by both thermodynamic and kinetic factors.

  • Thermodynamic vs. Kinetic Control: Understanding whether your reaction is under thermodynamic or kinetic control is crucial.

    • Solution: Running the reaction at a lower temperature may favor the formation of the kinetic product (the one that forms fastest), while higher temperatures or longer reaction times can lead to the more stable thermodynamic product.[1]

  • Catalyst/Reagent Control: The choice of catalyst or reagent can significantly influence stereoselectivity.

    • Solution: Chiral catalysts or auxiliaries can be used to induce asymmetry and favor the formation of a specific diastereomer. For instance, chiral iridium complexes have been successfully used in enantioselective and diastereoselective spiroketalization.[1]

  • Substrate Control: The stereochemistry of the starting material can direct the outcome of the spirocyclization.

    • Solution: Introducing bulky substituents or directing groups on the substrate can favor a specific orientation for the cyclization.[1]

  • Solvent Effects: The polarity of the solvent can influence the geometry of the transition state.

    • Solution: A screen of various solvents is recommended to find the optimal medium for achieving high diastereoselectivity.[1]

Q3: My spirocyclic product is difficult to purify. What strategies can I employ for effective purification?

A3: The purification of spirocyclic compounds can be challenging due to the presence of closely related impurities such as diastereomers and regioisomers.[1]

  • Flash Column Chromatography: This is the most common purification method.

    • Solution: Careful optimization of the solvent system is critical for good separation. Using a gradient elution is often more effective than an isocratic one for complex mixtures.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For separations that are difficult to achieve by flash chromatography, preparative HPLC offers higher resolution. Both normal-phase and reversed-phase columns can be utilized depending on the compound's polarity.[1]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for the preparative separation of natural products and can be applied to spirocyclic compounds.

  • Crystallization: If your spirocyclic compound is a solid, recrystallization can be a highly effective method for achieving high purity.[1]

  • Separation of Diastereomers: Since diastereomers have different physical properties, they can often be separated by standard chromatographic techniques.[1] In some cases, derivatization with a chiral resolving agent to form diastereomeric adducts can facilitate their separation.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield in Spirocyclization

This guide provides a logical workflow for troubleshooting low yields in spirocyclization reactions.

G start Low Yield Observed check_completion Monitor Reaction Progress (TLC, LC-MS, NMR) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete increase_params Increase Reaction Time or Temperature incomplete->increase_params Yes check_decomposition Check for Decomposition (multiple spots on TLC) incomplete->check_decomposition No increase_params->check_completion decomposition Decomposition Occurring? check_decomposition->decomposition milder_conditions Use Milder Reagents or Lower Temperature decomposition->milder_conditions Yes optimize_reagents Optimize Reagent Stoichiometry & Purity decomposition->optimize_reagents No milder_conditions->optimize_reagents optimize_catalyst Optimize Catalyst (Loading, Freshness) optimize_reagents->optimize_catalyst optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent optimize_workup Optimize Workup & Purification optimize_solvent->optimize_workup end Improved Yield optimize_workup->end

Troubleshooting workflow for low yield in spirocyclization.
Guide 2: Improving Diastereoselectivity in Spiroketalization

This guide presents a decision-making process for enhancing the diastereoselectivity of a spiroketalization reaction.

G start Poor Diastereoselectivity control_type Determine Control Type (Thermodynamic vs. Kinetic) start->control_type kinetic Favor Kinetic Product? control_type->kinetic lower_temp Lower Reaction Temperature kinetic->lower_temp Yes thermodynamic Favor Thermodynamic Product? kinetic->thermodynamic No catalyst_screen Screen Chiral Catalysts or Auxiliaries lower_temp->catalyst_screen higher_temp Increase Temperature or Reaction Time thermodynamic->higher_temp Yes thermodynamic->catalyst_screen No higher_temp->catalyst_screen substrate_mod Modify Substrate (Bulky/Directing Groups) catalyst_screen->substrate_mod solvent_screen Screen Solvents substrate_mod->solvent_screen end Improved Diastereoselectivity solvent_screen->end

Workflow for improving diastereoselectivity in spiroketalization.

Data Presentation

Table 1: Effect of Catalyst and Ligand on a Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization

EntryLigandYield (%)ee (%)
1SL-M001-19083
2SL-M009-19769
3(S,S)-BDPP9157

Reaction conditions: Ni(COD)2 catalyst, LHMDS as base, PhBr as aryl halide, and TBME as solvent.[4]

Table 2: Effect of Base on the Yield and Diastereoselectivity of a Spirooxindole Synthesis

EntryBaseYield (%)d.r.
1tBuOK85>99:1
2Cs2CO382>99:1
3K2CO365>99:1
4DBU40>99:1
5Et3NNo reaction-
6DIPEANo reaction-

Reaction conditions: Domino aziridine (B145994) ring-opening and lactamization in the presence of a Cu(II) catalyst.[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Spirocyclization of N-Allyl Amides

This protocol describes a general procedure for the palladium-catalyzed intramolecular Heck-type reaction for the synthesis of spiro-lactams.

Materials:

  • N-allyl amide substrate

  • Palladium catalyst (e.g., [Pd(allyl)Cl]2)

  • Ligand (e.g., P(o-tol)3)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry flask under an inert atmosphere, prepare the active palladium catalyst in situ by dissolving the palladium precursor (e.g., [Pd(allyl)Cl]2, 2.5 mol %) and the ligand (e.g., P(o-tol)3, 10 mol %) in the anhydrous solvent.

  • To this catalyst solution, add the N-allyl amide substrate (1.0 equiv).

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired spiro-lactam.

Protocol 2: Acid-Catalyzed Spiroketalization of Diols

This protocol provides a general method for the acid-catalyzed spirocyclization of diols to form spiroketals.

Materials:

  • Alkynyl diol or dihydroxy ketone substrate

  • Anhydrous solvent (e.g., Dichloromethane)

  • Brønsted or Lewis acid catalyst (e.g., triflic acid, p-toluenesulfonic acid, or BF3·OEt2)

  • Inert atmosphere (Argon or Nitrogen)

  • Base for quenching (e.g., saturated aqueous sodium bicarbonate solution)

Procedure:

  • Dissolve the diol starting material (1.0 equiv) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add a catalytic amount of the acid (1-10 mol%) to the stirred solution.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a suitable base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure spiroketal.

Protocol 3: General Procedure for Flash Column Chromatography Purification

This protocol outlines a general procedure for the purification of spirocyclic compounds using flash column chromatography.

Materials:

  • Crude spirocyclic compound

  • Silica gel

  • Eluent system (determined by TLC analysis)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing it to pack evenly. Alternatively, dry pack the column with silica gel and then flush with the eluent.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying gentle pressure if necessary (flash chromatography).

    • Collect fractions in separate tubes.

    • If using a gradient elution, gradually increase the polarity of the eluent.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified spirocyclic compound.

References

Technical Support Center: Purification of Spirocyclic Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of spirocyclic products.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying spirocyclic compounds?

The purification of spirocyclic compounds can be challenging due to their unique three-dimensional and often rigid structures. Common difficulties include the separation of closely related stereoisomers (diastereomers and enantiomers), the removal of regioisomers, and the potential for product decomposition on stationary phases like silica (B1680970) gel.[1] Low yields during purification are also a frequent issue, which can stem from product loss during workup and extraction or inefficient chromatographic separation.

Q2: Which purification techniques are most suitable for spirocyclic products?

The choice of purification technique largely depends on the specific properties of the spirocyclic compound, the nature of the impurities, and the scale of the purification. The most commonly employed and effective methods include:

  • Flash Column Chromatography: A standard and widely used technique for routine purification.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating challenging mixtures, such as diastereomers.[1]

  • Recrystallization: A highly effective method for obtaining high-purity solid compounds.[1]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for compounds prone to degradation.

Q3: How can I separate diastereomers of a spirocyclic compound?

Diastereomers have different physical properties and can often be separated using standard chromatographic techniques.[1] Flash column chromatography with careful optimization of the solvent system is a common first approach. For more challenging separations, preparative HPLC, often with a C18 reversed-phase column, provides higher resolving power. Supercritical Fluid Chromatography (SFC) is also an increasingly popular and efficient technique for separating both chiral and achiral compounds.

Q4: My spirocyclic product seems to be decomposing during purification on a silica gel column. What can I do?

Decomposition on silica gel can be a significant issue for sensitive spirocyclic compounds.[2] To mitigate this, consider the following:

  • Use a less acidic stationary phase: Alumina (B75360) or treated silica gels can be effective alternatives.

  • Employ High-Speed Counter-Current Chromatography (HSCCC): This technique avoids a solid stationary phase, thus eliminating interactions that can lead to degradation.

  • Minimize contact time: Use faster flow rates during flash chromatography.

  • Solvent choice: Use aprotic solvents and avoid protic solvents like methanol (B129727) which can sometimes promote isomerization or degradation.

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers by Flash Column Chromatography

Symptoms:

  • Co-elution of diastereomers, observed as a single broad peak or overlapping peaks on TLC or in collected fractions.

  • Low purity of isolated products after chromatography.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is not optimized for separation.
Troubleshooting Steps: 1. Systematic TLC Screening: Test a wide range of solvent systems with varying polarities. Aim for a significant difference in the Retention Factor (Rf) values of the two diastereomers.2. Use of Additives: For basic or acidic compounds, adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent can improve peak shape and resolution.3. Gradient Elution: Employing a solvent gradient from a less polar to a more polar eluent can often improve the separation of closely eluting compounds.
Overloading the Column Too much sample is loaded onto the column, exceeding its separation capacity.
Troubleshooting Steps: 1. Reduce Sample Load: Decrease the amount of crude product loaded onto the column.2. Increase Column Diameter: Use a wider column to increase the surface area of the stationary phase.
Poor Column Packing An unevenly packed column leads to band broadening and poor separation.
Troubleshooting Steps: 1. Proper Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or channels.2. Use of a Sand Layer: Adding a thin layer of sand on top of the silica gel can help to apply the sample evenly and prevent disturbance of the stationary phase.
Issue 2: Low Recovery of Spirocyclic Product After Purification

Symptoms:

  • The isolated yield of the purified spirocyclic compound is significantly lower than expected based on the crude reaction mixture.

Possible Causes & Solutions:

Possible Cause Solution
Product Loss During Workup The spirocyclic product is partially soluble in the aqueous phase during extraction.
Troubleshooting Steps: 1. Check Aqueous Layer: Analyze a sample of the aqueous layer by TLC or LC-MS to check for the presence of your product.2. Back-Extraction: Perform additional extractions of the aqueous layer with a suitable organic solvent.3. Salting Out: Add a saturated solution of a salt (e.g., NaCl) to the aqueous layer to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.
Irreversible Adsorption on Stationary Phase The spirocyclic compound binds strongly to the silica gel and does not elute.
Troubleshooting Steps: 1. Use a More Polar Eluent: Gradually increase the polarity of the mobile phase to elute strongly adsorbed compounds.2. Change Stationary Phase: Consider using a different stationary phase such as alumina or a bonded phase (e.g., C18).3. Employ HSCCC: This technique avoids a solid stationary phase altogether.
Product Volatility The spirocyclic product is volatile and is lost during solvent removal.
Troubleshooting Steps: 1. Gentle Solvent Removal: Use a rotary evaporator at a lower temperature and higher pressure.2. Avoid High Vacuum: Do not dry the product under high vacuum for extended periods if it is potentially volatile.

Data Presentation: Comparison of Purification Techniques

The following tables provide a summary of quantitative data for the purification of different classes of spirocyclic compounds using various techniques.

Table 1: Purification of Spiro-oxindoles

Purification MethodStarting MaterialPurity AchievedYieldReference
Flash Column ChromatographyCrude reaction mixture of spiro-β-lactamPureGood to Excellent[3]
Flash Column ChromatographyCrude reaction mixture of triazole-containing spirooxindolesPure60-85%[4]
Flash Column ChromatographyCrude reaction mixture of pyrrolizine-derived spirooxindolesNot specified40-60%[5]
Preparative HPLCDiastereomeric mixture of spirooxindoles>99%Not specified[6]
RecrystallizationCrude spirooxindole from three-component reactionPure75%[4]

Table 2: Purification of Spirobisnaphthalenes from a Natural Source

Purification MethodStarting MaterialCompoundPurity AchievedAmount Isolated from 500 mg Crude ExtractReference
HSCCCCrude extract of Berkleasmium sp. Dzf12Diepoxin κ56.82%18.0 mg[1][2]
Palmarumycin C1371.39%245.7 mg[1][2]
Palmarumycin C1676.57%42.4 mg[1][2]
Palmarumycin C1575.86%42.2 mg[1][2]
Diepoxin δ91.01%32.6 mg[1][2]
Diepoxin γ82.48%22.3 mg[1][2]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Spirocyclic Ketones

This protocol describes a general procedure for the purification of spirocyclic ketones by flash column chromatography on silica gel.

Materials:

  • Crude spirocyclic ketone

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., hexane/ethyl acetate), optimized by TLC analysis

  • Glass column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Secure the glass column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude spirocyclic ketone in a minimal amount of the chromatography solvent or a more volatile solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified spirocyclic ketone.

Protocol 2: Recrystallization of a Spirocyclic Compound

This protocol provides a general procedure for the purification of a solid spirocyclic compound by recrystallization.

Materials:

  • Crude solid spirocyclic compound

  • Recrystallization solvent (a single solvent or a solvent pair)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the spirocyclic compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.

    • If colored impurities are present, add a small amount of activated charcoal and heat briefly.

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for Spirobisnaphthalenes

This protocol is adapted from the purification of spirobisnaphthalenes from a fungal extract and can serve as a starting point for other spirocyclic compounds.[1][2]

Instrumentation:

  • HSCCC instrument (e.g., TBE-300C)

  • HPLC system for analysis

  • Solvent pump

  • UV detector

  • Fraction collector

Procedure:

  • Solvent System Preparation:

    • Prepare a two-phase solvent system. For spirobisnaphthalenes, a system of n-hexane-chloroform-methanol-water (1.5:3.0:2.5:2.0, v/v) was effective.[1][2]

    • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

    • Degas both the upper (stationary) and lower (mobile) phases.

  • HSCCC System Equilibration:

    • Fill the entire multilayer coil column with the stationary phase (upper phase).

    • Rotate the column at a set speed (e.g., 850 rpm).

    • Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

    • Continue pumping until the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established.

  • Sample Injection:

    • Dissolve the crude extract in a suitable volume of the biphasic solvent system.

    • Inject the sample solution into the column through the injection valve.

  • Elution and Fraction Collection:

    • Continuously pump the mobile phase through the column.

    • Monitor the effluent with a UV detector at an appropriate wavelength.

    • Collect fractions based on the chromatogram peaks using a fraction collector.

  • Analysis and Isolation:

    • Analyze the collected fractions by HPLC to determine their purity.

    • Combine the pure fractions containing the target spirobisnaphthalenes.

    • Remove the solvent to obtain the purified compounds.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Isolation crude_product Crude Spirocyclic Product flash_chrom Flash Column Chromatography crude_product->flash_chrom prep_hplc Preparative HPLC crude_product->prep_hplc recrystallization Recrystallization crude_product->recrystallization hsccc HSCCC crude_product->hsccc fraction_analysis Fraction Analysis (TLC/HPLC) flash_chrom->fraction_analysis prep_hplc->fraction_analysis pure_product Pure Spirocyclic Product recrystallization->pure_product hsccc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal solvent_removal->pure_product

Caption: General experimental workflow for the purification of spirocyclic products.

troubleshooting_diastereomer_separation start Poor Diastereomer Separation? check_tlc Re-optimize TLC Conditions? start->check_tlc change_solvent Try different solvent systems/ gradient elution check_tlc->change_solvent Yes reduce_load Reduce sample load or use a larger column check_tlc->reduce_load No additives Use additives (e.g., Et3N, AcOH)? change_solvent->additives success Separation Achieved change_solvent->success additives->reduce_load additives->success check_packing Repack column carefully reduce_load->check_packing reduce_load->success consider_hplc Consider Preparative HPLC or SFC check_packing->consider_hplc check_packing->success consider_hplc->success

References

Technical Support Center: N-Boc Deprotection in the Presence of Acid-Sensitive Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for navigating the challenges of N-Boc deprotection in the presence of acid-sensitive functional groups. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My standard TFA/DCM protocol is cleaving other acid-sensitive groups in my molecule. What are my options?

A1: When standard high concentrations of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) prove too harsh, several milder strategies can be employed. The primary goal is to selectively remove the Boc group while preserving other acid-labile functionalities. Consider the following approaches:

  • Lowering TFA Concentration: Reducing the concentration of TFA (e.g., 1-20% in DCM) can significantly decrease the acidity of the medium, potentially allowing for selective Boc deprotection. Reaction times may need to be extended and the progress should be carefully monitored by TLC or LC-MS.

  • Alternative Brønsted Acids: Milder acids such as aqueous phosphoric acid in THF or p-toluenesulfonic acid (pTSA) can be effective.

  • Lewis Acids: Lewis acids like zinc bromide (ZnBr₂) in an inert solvent can facilitate Boc removal under less acidic conditions.

  • Non-Acidic Methods: For extremely sensitive substrates, non-acidic methods, such as thermal deprotection or specialized reagents, should be considered.

Q2: I am observing significant t-butylation of electron-rich aromatic rings or other nucleophilic sites in my product. How can I prevent this?

A2: The tert-butyl cation generated during acidic Boc deprotection is a potent electrophile that can alkylate nucleophilic functional groups. To mitigate this, the addition of a "scavenger" to the reaction mixture is highly recommended.

  • Common Scavengers: Anisole (B1667542), cresol, thiophenol, triethylsilane (TES), and water are frequently used scavengers that effectively trap the tert-butyl cation.

  • Typical concentrations are around 1-5% (v/v) in the reaction mixture.

Q3: Are there any non-acidic methods to remove a Boc group?

A3: Yes, several methods avoid the use of strong acids, which is ideal for substrates with highly acid-sensitive functionalities.

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection, often at temperatures between 150-230°C. This can sometimes be achieved under microwave irradiation to shorten reaction times.

  • Silica (B1680970) Gel: Refluxing the Boc-protected compound with silica gel in a non-polar solvent like toluene (B28343) has been reported to be effective and selective.

  • TMSI: Trimethylsilyl iodide (TMSI) in the presence of sodium bicarbonate can achieve deprotection under neutral conditions.

  • Oxalyl Chloride/Methanol (B129727): A mild method using oxalyl chloride in methanol has been shown to deprotect N-Boc groups at room temperature.

Q4: Can I selectively deprotect an N-Boc group in the presence of a t-butyl ester?

A4: This is a classic challenge in peptide synthesis and organic chemistry. While difficult due to the similar acid lability, selective deprotection is possible under carefully controlled conditions.

  • Optimized Acidic Conditions: Using reagents like concentrated sulfuric acid in tert-butyl acetate (B1210297) or methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane has been shown to selectively cleave the N-Boc group.

  • Kinetic Control: The N-Boc group is generally more susceptible to acidolysis than a t-butyl ester. Careful monitoring of the reaction at lower temperatures and with precise stoichiometry of the acid can achieve the desired selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Gradually increase the concentration of the acid (e.g., TFA from 10% to 25%). Alternatively, switch to a stronger acidic system like 4M HCl in dioxane.
Short reaction time or low temperature.Increase the reaction time and monitor by TLC/LC-MS. Most deprotections are run at room temperature; gentle warming can be attempted if the substrate is stable.
Degradation of Substrate Acid concentration is too high.Switch to a milder deprotection method. See options in the FAQs above.
Presence of highly acid-labile groups.Employ non-acidic deprotection methods like thermal cleavage or using silica gel.
Formation of Side Products (t-butylation) No scavenger was used with a nucleophilic substrate.Add a scavenger such as triethylsilane or anisole (2-5% v/v) to the reaction mixture to trap the tert-butyl cation.
Low Yield Product is lost during workup.If the product is an amine salt, ensure the aqueous layer is sufficiently basic during extraction to isolate the free amine.
The chosen deprotection method is not optimal.Screen several mild deprotection conditions on a small scale to identify the highest yielding method.

Quantitative Data Summary: Mild N-Boc Deprotection Methods

Method Reagents Solvent Temperature Time Yield Range Notes
Oxalyl Chloride Oxalyl Chloride, MethanolMethanolRoom Temp1-4 hup to 90%Mild and effective for substrates with acid-labile groups.
Aqueous Phosphoric Acid 85% H₃PO₄THFRoom TempVariableHighGood for substrates with other acid-sensitive esters or ethers.
Silica Gel Silica GelTolueneReflux~5 h75-98%A simple and convenient method with high selectivity.
Thermal (Continuous Flow) NoneMethanol or TFE230 °C45 min~90%Catalyst-free and suitable for thermally stable compounds.
Water-Mediated WaterWaterReflux (90-100°C)~12 minExcellentAn environmentally friendly method in the absence of other reagents.

Experimental Protocols

Protocol 1: Mild Deprotection using Oxalyl Chloride in Methanol

  • Dissolve the N-Boc protected substrate (1 equivalent) in anhydrous methanol to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Stir the solution at room temperature.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the stirring solution.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. Purify further by column chromatography if necessary.

Protocol 2: Deprotection using Silica Gel in Refluxing Toluene

  • To a solution of the N-Boc protected amine (1 equivalent) in toluene (approximately 0.1 M), add silica gel (a significant excess by weight, e.g., 10-20 times the weight of the substrate).

  • Heat the suspension to reflux with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 5 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the silica gel and wash it thoroughly with a polar solvent (e.g., methanol or ethyl acetate).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Decision-Making Workflow for N-Boc Deprotection

Technical Support Center: Catalyst Selection for Efficient Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for efficient spirocycle synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during spirocyclization experiments in a question-and-answer format.

Question 1: My spirocyclization reaction is resulting in a low yield or is not proceeding at all. What are the potential causes and how can I troubleshoot this?

Answer: Low to no product formation is a frequent challenge in spirocyclization reactions and can be attributed to several factors. A systematic investigation of the following aspects can help identify and resolve the issue:

  • Catalyst and Reagent Quality: The purity and activity of your starting materials, reagents, and catalyst are paramount.[1][2] Catalyst deactivation or poisoning by impurities can significantly hinder or halt the reaction.[3]

    • Solution: Use freshly purified reagents and anhydrous solvents. For metal-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to air or moisture; consider using a new batch.[1] Employing inert atmosphere techniques, such as a glovebox or Schlenk line, can be beneficial.[3]

  • Sub-optimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate.[2]

    • Solution: Systematically screen reaction parameters. A stepwise increase in temperature can help identify the optimal point.[1] Varying the concentration of the limiting reagent may also improve the yield.[1] Monitoring the reaction over time with techniques like TLC or LC-MS will help determine the optimal reaction duration and prevent product decomposition from excessive reaction times.[1]

  • Poor Substrate Reactivity: The electronic or steric properties of your substrate may be unfavorable. For instance, substrates with strong electron-withdrawing groups might not react under certain conditions.[3]

    • Solution: If possible, consider modifying the substrate to include more favorable electronic or steric properties.[4] Alternatively, a different catalytic system or more forcing reaction conditions might be required.[3]

  • Catalyst Inactivity: The chosen catalyst may not be active enough for the desired transformation.[5]

    • Solution: Screen a variety of catalysts.[2] In some cases, a modest increase in catalyst loading can overcome low reactivity.[3]

Question 2: I am observing the formation of significant side products. What are common side reactions in spirocyclization and how can they be minimized?

Answer: The formation of byproducts can significantly reduce the yield of the desired spirocycle. Common side reactions include:

  • Intermolecular Reactions: When the intramolecular spirocyclization is slow, intermolecular reactions between starting materials can become competitive.[1]

    • Solution: Running the reaction at a lower concentration (high dilution conditions) can favor the intramolecular pathway.[1][4]

  • Rearrangement or Decomposition of the Product: The desired spirocyclic product may be unstable under the reaction conditions and undergo rearrangement or decomposition.[2]

    • Solution: Modifying the catalyst or solvent system may help stabilize the desired product.[1] Monitoring the reaction at different time points can help determine if product decomposition is occurring.[2]

Question 3: The diastereoselectivity or enantioselectivity of my spirocyclization is poor. How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity is a critical challenge in spirocycle synthesis.[2] Consider the following factors:

  • Catalyst and Ligand Choice: For catalyzed reactions, the choice of a chiral catalyst and ligand is crucial for controlling stereoselectivity.[1][6]

    • Solution: Screen a variety of chiral ligands. Different ligands can offer complementary performance for various substrates.[3][4]

  • Reaction Temperature: Temperature can significantly impact the energy difference between diastereomeric transition states.[2]

    • Solution: Lowering the reaction temperature often leads to higher stereoselectivity by favoring the transition state with the lower activation energy.[1][2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the stereoselectivity.[1][5]

    • Solution: Evaluate a range of solvents to find the optimal medium for your reaction.[3]

Question 4: My spirocyclic product appears to be decomposing on the silica (B1680970) gel column during purification. What should I do?

Answer: Product decomposition on silica gel is a common issue, particularly for sensitive compounds.[1] Consider these alternatives:

  • Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) or an acid, depending on your compound's stability.[1]

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (B75360) (basic or neutral) or reverse-phase silica.[1]

  • Other Purification Methods: If chromatography is not suitable, explore other techniques like recrystallization, distillation, or preparative TLC.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for spirocyclization?

A1: Spirocyclization reactions are typically catalyzed by three main classes:

  • Metal Complexes: Transition metals such as Nickel, Palladium, Gold, Iridium, and Iron are widely used due to their versatility. Their reactivity and selectivity can be fine-tuned by modifying the ligands.[4]

  • Organocatalysts: These are small, metal-free organic molecules, like chiral phosphoric acids or proline derivatives, that can promote stereoselective transformations under mild conditions.[4]

  • Biocatalysts: Enzymes, such as P450 monooxygenases, can provide excellent stereocontrol for constructing complex spirocycles under environmentally friendly conditions.[4][7]

Q2: How critical is the choice of ligand in metal-catalyzed spirocyclization?

A2: In metal-catalyzed reactions, ligands are crucial for controlling the catalyst's performance. They directly influence the steric and electronic environment of the metal center, which in turn affects reactivity, stability, and selectivity. For asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity.[4]

Q3: What is a typical catalyst loading for a metal-catalyzed spirocyclization?

A3: Catalyst loading can vary significantly, but a common starting point for optimization is between 1-10 mol%. For highly efficient catalysts, loadings can be as low as 0.1 mol%. It is advisable to start with a higher loading to ensure the reaction proceeds and then gradually decrease it to find the optimal level.[1]

Q4: How does the solvent affect the outcome of a spirocyclization reaction?

A4: Solvent choice is a critical parameter. Solvents can have a profound impact on catalyst performance by influencing catalyst solubility, stabilizing transition states, and in some cases, participating directly in the reaction mechanism.[4][8] For example, a solvent screen for an iron-catalyzed dearomative spirocyclization showed that the reaction was most efficient in dichloroethane (DCE).[4]

Data Presentation: Catalyst and Solvent Effects

The following tables summarize key reaction parameters from various spirocyclization studies to provide a comparative overview.

Table 1: Effect of Catalyst and Ligand on a Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization

Entry Catalyst Ligand Base Solvent Yield (%) ee (%)
1 Ni(COD)₂ SL-M001-1 LHMDS TBME 90 83
2 Ni(COD)₂ SL-M009-1 LHMDS TBME 97 69
3 Ni(COD)₂ (S,S)-BDPP LHMDS TBME 85 10

Reaction conditions: Ni(COD)₂ (10 mol%), Ligand (12 mol%), LHMDS (1.2 equiv), PhBr (1.2 equiv), TBME solvent, at 23 °C.[4]

Table 2: Solvent Effects on an Iron-Catalyzed Dearomative Spirocyclization

Entry Solvent Temperature (°C) Yield (%)
1 DCE 80 96
2 Toluene 80 85
3 CH₃CN 80 75
4 THF 60 62

Data synthesized from literature reports.[4]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization [4]

  • Preparation: In a glovebox, add the Nickel catalyst (e.g., Ni(COD)₂, 10 mol%) and the chiral ligand (e.g., SL-M001-1, 12 mol%) to an oven-dried vial containing a stir bar.

  • Solvent Addition: Add dry, deoxygenated solvent (e.g., TBME, to achieve a 0.1 M concentration) and stir the mixture at room temperature for 15-30 minutes.

  • Reagent Addition: Add the lactone substrate (1.0 equiv) and the aryl halide (e.g., PhBr, 1.2 equiv).

  • Initiation: Add the base (e.g., LHMDS, 1.2 equiv) dropwise to the solution.

  • Reaction: Seal the vial and stir the reaction at the desired temperature (e.g., 23 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Iridium-Catalyzed Enantioselective Spiroketalization [2]

  • Catalyst Formation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (e.g., 2 mol %) and the chiral ligand (e.g., Carreira ligand, 4.4 mol %) to a dried reaction vessel. Add anhydrous dioxane and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Substrate Addition: Add the 2-(1-hydroxyallyl)phenol derivative (1.2 equiv) and the 5-methyleneoxazoline derivative (1.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents Check Reagent & Catalyst Quality start->check_reagents Potential Cause optimize_conditions Optimize Reaction Conditions start->optimize_conditions Potential Cause check_substrate Evaluate Substrate Reactivity start->check_substrate Potential Cause purify_reagents Use Fresh/Purified Reagents & Solvents check_reagents->purify_reagents Solution inert_atmosphere Use Inert Atmosphere check_reagents->inert_atmosphere Solution screen_temp Screen Temperature optimize_conditions->screen_temp Solution screen_conc Vary Concentration optimize_conditions->screen_conc Solution monitor_time Monitor Reaction Time optimize_conditions->monitor_time Solution modify_substrate Modify Substrate check_substrate->modify_substrate Solution change_catalyst Change Catalyst System check_substrate->change_catalyst Solution success Improved Yield purify_reagents->success inert_atmosphere->success screen_temp->success screen_conc->success monitor_time->success modify_substrate->success change_catalyst->success

Caption: Troubleshooting workflow for low reaction yield.

CatalystSelection start Start: Define Spirocyclization Goal stereocontrol High Stereocontrol Required? start->stereocontrol chiral_catalyst Select Chiral Catalyst stereocontrol->chiral_catalyst Yes achiral_catalyst Select Achiral or Lewis Acid Catalyst stereocontrol->achiral_catalyst No metal_complex Transition Metal (e.g., Ni, Pd, Ir) chiral_catalyst->metal_complex Option organocatalyst Organocatalyst (e.g., CPA) chiral_catalyst->organocatalyst Option biocatalyst Biocatalyst (e.g., Enzyme) chiral_catalyst->biocatalyst Option optimize Optimize Ligand, Solvent, Temperature metal_complex->optimize organocatalyst->optimize biocatalyst->optimize achiral_catalyst->optimize

Caption: Logical workflow for catalyst selection.

References

Validation & Comparative

Comparative Biological Activity of Spiro[5.5]undecane Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the spiro[5.5]undecane scaffold represents a promising framework for the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of various spiro[5.5]undecane derivatives, with a focus on their anticancer, anti-HIV, and antimicrobial properties. The information presented herein is supported by experimental data to facilitate objective comparisons and guide future research endeavors.

The unique three-dimensional structure of spiro[5.5]undecane derivatives allows for diverse biological activities, which are highly dependent on the nature and position of substituents on the core structure.[1] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to provide a comprehensive overview of this important class of compounds.

Quantitative Comparison of Biological Activities

The biological activities of representative spiro[5.5]undecane derivatives are summarized in the tables below, focusing on their anticancer, anti-HIV, and antimicrobial potencies.

Anticancer Activity

Spiro[5.5]undecane derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are presented in Table 1.

Table 1: Anticancer Activity of Spiro[5.5]undecane Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneSK-HEP-1 (Liver Cancer)Not explicitly quantified, but noted as having "notable cytotoxic activity"[1]
Spiro[hydantoin-isoxazole] derivativeMCF-7 (Breast Cancer)Dose-dependent decrease in cell proliferation[2]
Spiro[hydantoin-isoxazole] derivativeMDA-MB-231 (Breast Cancer)Dose-dependent decrease in cell proliferation[2]
Spiro[hydantoin-oxazepine] derivativeMCF-7 (Breast Cancer)Dose-dependent decrease in cell proliferation[2]
Spiro[hydantoin-oxazepine] derivativeMDA-MB-231 (Breast Cancer)Dose-dependent decrease in cell proliferation[2]
Spiro-pyrrolopyridazine (SPP10)MCF-7 (Breast Cancer)2.31 ± 0.3[3]
Spiro-pyrrolopyridazine (SPP10)H69AR (Lung Cancer)3.16 ± 0.8[3]
Spiro-pyrrolopyridazine (SPP10)PC-3 (Prostate Cancer)4.2 ± 0.2[3]
Anti-HIV-1 Activity

Certain spiro[5.5]undecane derivatives have shown potent inhibitory activity against the Human Immunodeficiency Virus 1 (HIV-1). Some derivatives have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[4][5] The half-maximal effective concentration (EC50) and inhibitory concentration (IC50) values are presented in Table 2.

Table 2: Anti-HIV-1 Activity of Spiro[5.5]undecane Derivatives

CompoundAssay TargetEC50/IC50 (µM)Reference
cis-1aca (spiro[5.5]undecane-1,5,9-trione derivative)HIV-1 replicationPotent activity, surpassing Azidothymidine (AZT)[1]
cis-1jca (spiro[5.5]undecane-1,5,9-trione derivative)HIV-1 replicationPotent activity, surpassing Azidothymidine (AZT)[1]
2,4-dioxaspiro[5.5]undecane ketone derivativeHIV-1 Integrase (3'-processing)Active[5]
2,4-dioxaspiro[5.5]undecane ketone derivativeHIV-1 Integrase (Strand Transfer)Active[5]
Antimicrobial Activity

While the broader class of spiro compounds has been investigated for antimicrobial properties, specific data for spiro[5.5]undecane derivatives is limited in the currently available literature. Research on related spiroheterocycles indicates potential antibacterial and antifungal activities. Further investigation is required to determine the Minimum Inhibitory Concentration (MIC) values of spiro[5.5]undecane derivatives against a range of microbial strains.

Experimental Protocols

Detailed methodologies are essential for the validation and extension of these findings. Below are protocols for the key assays used to determine the biological activities of spiro[5.5]undecane derivatives.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the spiro[5.5]undecane derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-HIV-1 Activity Assay

Cell-based assays are commonly used to evaluate the anti-HIV-1 activity of novel compounds.

Principle: These assays measure the ability of a compound to inhibit HIV-1 replication in susceptible human cells, such as T-cell lines or peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Cell Infection: Infect target cells with a known amount of HIV-1 in the presence of varying concentrations of the spiro[5.5]undecane derivatives.

  • Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication: Measure the extent of viral replication using one of the following methods:

    • p24 Antigen Capture ELISA: Quantify the amount of the viral core protein p24 in the cell culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measure the activity of the viral enzyme reverse transcriptase in the supernatant.

    • Reporter Gene Assay: Use a recombinant virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein) upon infection of target cells. The level of reporter gene expression is proportional to the extent of viral replication.

  • Data Analysis: Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which spiro[5.5]undecane derivatives exert their biological effects is crucial for rational drug design.

Anticancer Mechanism: Induction of Apoptosis

Several spiro compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2][3] This is a key mechanism for eliminating malignant cells. The induction of apoptosis often involves the modulation of key signaling pathways that regulate cell survival and death.

anticancer_pathway cluster_stimulus External/Internal Stimuli cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Spiro[5.5]undecane Spiro[5.5]undecane Bcl2 Bcl-2 (Anti-apoptotic) Spiro[5.5]undecane->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Spiro[5.5]undecane->Bax Activation Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified overview of apoptosis induction by spiro[5.5]undecane derivatives.

Anti-HIV-1 Mechanism: Inhibition of HIV-1 Integrase

A key mechanism of action for some anti-HIV-1 spiro[5.5]undecane derivatives is the inhibition of HIV-1 integrase.[4][5] This enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral life cycle. These compounds can inhibit both the 3'-processing and strand transfer steps of the integration process.[5]

anti_hiv_pathway cluster_workflow HIV-1 Integration Workflow Viral_RNA Viral RNA RT Reverse Transcription Viral_RNA->RT Viral_DNA Viral DNA Integration Integration into Host DNA Viral_DNA->Integration RT->Viral_DNA Provirus Provirus Integration->Provirus Spiro[5.5]undecane Spiro[5.5]undecane Spiro[5.5]undecane->Integration Inhibition

Caption: Inhibition of the HIV-1 life cycle by spiro[5.5]undecane derivatives.

References

Characterization of Azaspiro[5.5]undecane Derivatives: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of azaspiro[5.5]undecane derivatives is paramount for understanding their structure-activity relationships and advancing therapeutic applications. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and data, to facilitate the comprehensive analysis of this important class of compounds.

The rigid, three-dimensional structure of azaspiro[5.5]undecane derivatives presents unique challenges and opportunities for analytical characterization. A multi-technique approach is often essential for unambiguous structural elucidation, conformational analysis, and purity assessment. The principal methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy. Each technique offers complementary information, and their combined application provides a holistic understanding of the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For azaspiro[5.5]undecane derivatives, both ¹H and ¹³C NMR are indispensable.

Data Presentation:

Table 1: Predicted ¹H NMR Spectral Data for a Representative 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. [1]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~4.2 - 4.4t2H-O-CH₂-
~3.2 - 3.4m4H-N-CH₂- (piperidine ring)
~2.8 - 3.0t2H-N-CH₂- (oxazinanone ring)
~1.5 - 1.8m6H-CH₂- (piperidine ring)

Table 2: Predicted ¹³C NMR Spectral Data for a Representative 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. [1]

Chemical Shift (δ) ppmAssignment
~170C=O (carbamate)
~65-O-CH₂-
~50Spiro carbon
~45-N-CH₂- (piperidine ring)
~40-N-CH₂- (oxazinanone ring)
~35-CH₂- (piperidine ring)
Experimental Protocol:

A standard procedure for preparing a sample for solution-state NMR analysis is as follows:

  • Sample Preparation: Weigh 5-25 mg of the azaspiro[5.5]undecane derivative for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: To ensure spectral quality by removing particulate matter, filter the solution through a pipette with a glass wool plug into a high-quality NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Data Acquisition: Record the spectra on a 400 or 500 MHz spectrometer.[1] For complex spectra, consider advanced techniques like 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity. Due to the rigid spirocyclic system, variable temperature (VT) NMR can be employed to address issues of broad or poorly resolved signals arising from restricted bond rotation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of novel azaspiro[5.5]undecane derivatives.[1]

Data Presentation:

Table 3: Predicted Mass Spectrometry Data for a Representative 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. [1]

m/zInterpretation
171.11[M+H]⁺
193.09[M+Na]⁺
113.09Fragment corresponding to the piperidine (B6355638) portion
Experimental Protocol:
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC.

  • Ionization: Electrospray ionization (ESI) is a common technique for these compounds, often in positive ion mode.[2]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information based on the resulting fragment ions. The fragmentation patterns of the piperidine ring are often characteristic.

X-ray Crystallography

For obtaining unambiguous proof of structure, including absolute stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides precise three-dimensional coordinates of the atoms in the crystal lattice.

Data Presentation:

Table 4: Comparative Crystallographic Data for Selected Spiro[5.5]undecane-2,4-dione Derivatives. [3]

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Derivative 1C₁₈H₂₀O₄MonoclinicCc27.43711.47121.196109.85
Derivative 2C₁₇H₁₉NO₄MonoclinicP2₁/c6.255414.60516.26595.97
Experimental Protocol:
  • Crystal Growth: High-quality single crystals of the azaspiro[5.5]undecane derivative are grown, which can be a challenging step.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected, often at low temperatures to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure and refine the atomic positions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For azaspiro[5.-5]undecane derivatives, it is particularly useful for identifying characteristic vibrations of C-N, C=O, N-H, and C-H bonds.

Data Presentation:

Table 5: Predicted IR Spectral Data for a Representative 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. [1]

Wavenumber (cm⁻¹)Functional Group
~3300N-H Stretch
~2950, ~2850C-H Stretch
~1720C=O Stretch (cyclic carbamate)
~1250C-N Stretch
~1100C-O Stretch
Experimental Protocol:
  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory), a KBr pellet, or as a solution.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Visualization of Analytical Workflows

To illustrate the logical sequence of these analytical methods, the following diagrams are provided.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Confirmation cluster_data Data Interpretation & Final Structure Compound Synthesized Azaspiro[5.5]undecane Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Primary Structure MS Mass Spectrometry (HRMS, MS/MS) Compound->MS Molecular Weight IR IR Spectroscopy Compound->IR Functional Groups XRay X-ray Crystallography Compound->XRay Definitive Structure (if crystal) Structure Final Elucidated Structure NMR->Structure MS->Structure IR->Structure XRay->Structure

Caption: General workflow for the characterization of azaspiro[5.5]undecane derivatives.

NMR_Workflow Start Sample Preparation (5-100 mg in deuterated solvent) Acquire1D Acquire 1D Spectra (¹H, ¹³C) Start->Acquire1D Analyze1D Analyze 1D Spectra (Chemical Shifts, Integration, Multiplicity) Acquire1D->Analyze1D Complex Is Spectrum Complex? Analyze1D->Complex Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Complex->Acquire2D Yes Structure Propose Structure Complex->Structure No Analyze2D Analyze 2D Spectra (Correlations, Connectivity) Acquire2D->Analyze2D Analyze2D->Structure

Caption: Detailed workflow for NMR analysis of azaspiro[5.5]undecane derivatives.

References

In Vivo Efficacy of Spirocyclic Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of spirocyclic scaffolds in drug design represents a significant advancement in medicinal chemistry, offering a path to novel therapeutics with improved three-dimensional complexity and physicochemical properties. This guide provides an objective comparison of the in vivo efficacy of spirocyclic drug candidates against their non-spirocyclic counterparts, supported by experimental data. We delve into specific examples of spirocyclic inhibitors targeting MDM2 and NAMPT, presenting their performance in preclinical cancer models.

Data Presentation: Comparative In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies, enabling a direct comparison of the antitumor activity of spirocyclic and non-spirocyclic drug candidates.

Table 1: In Vivo Efficacy of Spirocyclic vs. Non-Spirocylcic MDM2 Inhibitors
Drug CandidateTargetCancer ModelDosing RegimenKey Efficacy ResultsReference
APG-115 (Spirocyclic) MDM2OCI-AML-3 (AML) Xenograft50 mg/kg, PO, QOD for 15 daysTumor Growth Inhibition (TGI): 15.2% (single agent)[1]
MOLM-13 (AML) Xenograft50 mg/kg, PO, QD for 7 daysMedian Survival: 30 days vs. 21 days for vehicle[2]
Idasanutlin (RG7388, Non-Spirocyclic) MDM2MOLM-13 (AML) XenograftNot specified in direct comparisonAPG-115 was more potent than RG-7388 in in vitro studies on MOLM-13 and MV-4-11 AML cell lines.[1][1]
Table 2: In Vivo Efficacy of Spirocyclic vs. Non-Spirocyclic NAMPT Inhibitors
Drug CandidateTargetCancer ModelDosing RegimenKey Efficacy ResultsReference
STF-118804 (Spirocyclic) NAMPTPanc-1 (Pancreatic) Orthotopic Xenograft25 mg/kg, IP, 5 days/week for 3 weeksReduced tumor size after 21 days of treatment.[3][4][5][6]
FK866 (Non-Spirocyclic) NAMPTPanc-1 (Pancreatic) Orthotopic Xenograft15 mg/kg, IP, 5 days/week for 3 weeksReduced tumor size after 21 days of treatment, comparable to STF-118804.[3][4][5][6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the discussed drug candidates.

MDM2_Pathway cluster_nucleus Nucleus cluster_drug Drug Action MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest APG115 APG-115 (Spirocyclic) MDM2 Inhibitor APG115->MDM2 Inhibits

MDM2-p53 Signaling Pathway Inhibition.

NAMPT_Pathway cluster_cytoplasm Cytoplasm cluster_drug Drug Action NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Catalyzed by NAD NAD+ NMN->NAD Metabolism Cellular Metabolism (Glycolysis, TCA Cycle) NAD->Metabolism DNARepair DNA Repair (PARPs) NAD->DNARepair NAMPT NAMPT NAMPT->NMN CellDeath Cell Death Metabolism->CellDeath DNARepair->CellDeath STF118804 STF-118804 (Spirocyclic) NAMPT Inhibitor STF118804->NAMPT Inhibits

NAMPT Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Protocol 1: In Vivo Efficacy of APG-115 in an AML Xenograft Model

This protocol is based on studies evaluating the spirocyclic MDM2 inhibitor APG-115 in acute myeloid leukemia (AML) xenograft models.[1][2]

1. Animal Model:

  • Species: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.

  • Cell Line: OCI-AML-3 or MOLM-13 human AML cells.

2. Tumor Implantation:

  • Subcutaneously inject 5 x 106 OCI-AML-3 cells in 100 µL of PBS and Matrigel (1:1) into the right flank of each mouse.

  • For the systemic MOLM-13 model, intravenously inject 1 x 106 cells.

3. Drug Formulation and Administration:

  • APG-115: Formulate in a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

  • Dosing: Administer orally (PO) at 50 mg/kg, either every other day (QOD) or daily (QD) as specified in the study design.

4. Efficacy Evaluation:

  • Tumor Volume: For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length × Width2) / 2.

  • Survival: Monitor mice daily for signs of morbidity and euthanize when criteria are met. Survival is plotted using Kaplan-Meier curves.

  • Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

5. Experimental Workflow Diagram:

APG115_Workflow Start Start CellCulture OCI-AML-3 Cell Culture Start->CellCulture Implantation Subcutaneous Implantation in NOD/SCID Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment APG-115 or Vehicle (PO) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint: Tumor Size or Survival Monitoring->Endpoint Analysis Data Analysis: TGI & Survival Curves Endpoint->Analysis End End Analysis->End

Experimental Workflow for APG-115 In Vivo Study.
Protocol 2: In Vivo Efficacy of STF-118804 in a Pancreatic Cancer Orthotopic Xenograft Model

This protocol details the evaluation of the spirocyclic NAMPT inhibitor STF-118804 in a pancreatic ductal adenocarcinoma (PDAC) model.[3][4][5][6]

1. Animal Model:

  • Species: Athymic nude mice.

  • Cell Line: Panc-1 human pancreatic cancer cells engineered to express GFP-luciferase.

2. Tumor Implantation:

  • Surgically implant 1 x 106 Panc-1-GFP/Luciferase cells in 50 µL of PBS and Matrigel (1:1) into the pancreas of each mouse.

3. Drug Formulation and Administration:

  • STF-118804 & FK866: Dissolve in a vehicle suitable for intraperitoneal (IP) injection.

  • Dosing: Administer STF-118804 at 25 mg/kg and FK866 at 15 mg/kg via IP injection, 5 days a week for 3 weeks.

4. Efficacy Evaluation:

  • Tumor Growth: Monitor tumor growth weekly via bioluminescent imaging.

  • Tumor Weight: At the end of the study, euthanize the mice and excise the tumors for final weight measurement.

  • NAD Levels: Tumor tissue can be collected to measure NAD+ levels to confirm target engagement.

5. Experimental Workflow Diagram:

STF118804_Workflow Start Start CellCulture Panc-1-GFP/Luciferase Cell Culture Start->CellCulture Implantation Orthotopic Implantation in Nude Mice CellCulture->Implantation TumorEngraftment Tumor Engraftment (Bioluminescent Imaging) Implantation->TumorEngraftment Randomization Randomization into Treatment Groups TumorEngraftment->Randomization Treatment STF-118804, FK866, or Vehicle (IP) Randomization->Treatment Monitoring Tumor Growth (Bioluminescence) Treatment->Monitoring Endpoint Endpoint: 21-Day Treatment Monitoring->Endpoint Analysis Data Analysis: Tumor Weight & NAD Levels Endpoint->Analysis End End Analysis->End

Experimental Workflow for STF-118804 In Vivo Study.

References

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